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  • Product: 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate
  • CAS: 957482-04-1

Core Science & Biosynthesis

Foundational

Synthesis of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate

An In-Depth Technical Guide to the Abstract This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS No. 957482-04-1).[1] The descri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS No. 957482-04-1).[1] The described synthetic pathway is a robust, three-step process commencing with the esterification of 4-bromophenol to yield a key chloroacetate intermediate. This is followed by a nucleophilic substitution with 2-nitrobenzenethiol to form a thioether precursor, which is then subjected to a controlled oxidation to afford the target sulfoxide. This document is intended for researchers and professionals in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and expert commentary on critical experimental parameters.

Introduction

4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate is a sulfoxide-containing ester with a molecular structure suggestive of potential utility in medicinal chemistry and materials science. The presence of a sulfoxide group, a bromo-substituted aromatic ring, and a nitro-functionalized phenyl moiety creates a molecule with diverse chemical handles for further derivatization and potential biological activity. This guide presents a logical and efficient synthetic strategy, breaking down the process into the synthesis of key intermediates followed by their assembly and final functional group transformation.

Chemical Identity of Target Compound

PropertyValue
Compound Name 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate
CAS Number 957482-04-1[1]
Molecular Formula C₁₄H₁₀BrNO₅S[1]
Molecular Weight 384.2 g/mol [1]
SMILES [O-]c1ccccc1S(=O)CC(=O)Oc1ccc(Br)cc1[1]
Structure alt text

Overall Synthetic Strategy

The synthesis is designed as a linear, three-step sequence. This approach ensures high yields and facilitates purification at each stage, minimizing the complexity of the final purification step.

Synthesis_Workflow A 4-Bromophenol + Chloroacetyl Chloride B Step 1: Esterification A->B  Et3N, DCM C Intermediate 1: 4-Bromophenyl Chloroacetate B->C E Step 2: Thioether Formation (S-Alkylation) C->E D 2-Nitrobenzenethiol D->E  K2CO3, Acetone F Intermediate 2: 4-Bromophenyl [2-(2-nitrophenyl)thio]acetate E->F G Step 3: Selective Oxidation F->G  m-CPBA, DCM H Final Product: 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate G->H

Caption: Overall synthetic workflow for 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate.

Part 1: Synthesis of Intermediate 1: 4-Bromophenyl Chloroacetate

Reaction Principle: This step involves the esterification of 4-bromophenol with chloroacetyl chloride. The reaction is a nucleophilic acyl substitution where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as triethylamine (Et₃N), is used to neutralize the HCl byproduct, driving the reaction to completion. This method is analogous to the synthesis of N-substituted chloroacetamides from anilines.[2]

Detailed Experimental Protocol:

  • To a round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-bromophenol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add chloroacetyl chloride (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography if necessary.

Part 2: Synthesis of Intermediate 2: 4-Bromophenyl [2-(2-nitrophenyl)thio]acetate

Reaction Principle: This step is a nucleophilic substitution reaction (an S-alkylation) to form a thioether. The thiolate anion of 2-nitrobenzenethiol, generated in situ by a base, acts as a potent nucleophile.[3] It displaces the chloride from the α-carbon of 4-bromophenyl chloroacetate. Potassium carbonate (K₂CO₃) is an effective base for this transformation, and acetone is a suitable polar aprotic solvent.

Sourcing of 2-Nitrobenzenethiol: 2-Nitrobenzenethiol (CAS No. 4875-10-9) is a commercially available reagent.[4] For reproducible results, using a high-purity (≥98%) starting material is crucial.[3] While it can be synthesized via the reduction of di-(2-nitrophenyl)-disulfide, sourcing from a reliable supplier is more efficient for most applications.[5]

Detailed Experimental Protocol:

  • In a round-bottomed flask, combine 4-bromophenyl chloroacetate (1.0 eq), 2-nitrobenzenethiol (1.05 eq), and potassium carbonate (1.5 eq) in acetone.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting chloroacetate is consumed (typically 4-6 hours).

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude thioether.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the thioether precursor, which can be used in the next step, often without further purification.

Part 3: Selective Oxidation to the Final Product

Reaction Principle: The final step is the selective oxidation of the sulfide (thioether) to a sulfoxide (sulfinyl group). This transformation requires careful control to prevent over-oxidation to the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is an excellent reagent for this purpose, typically providing clean conversion at low temperatures. Using approximately one equivalent of the oxidant is key to achieving selectivity.

Detailed Experimental Protocol:

  • Dissolve the crude 4-bromophenyl [2-(2-nitrophenyl)thio]acetate (1.0 eq) from the previous step in DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (approx. 77% purity, 1.05 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred thioether solution over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for an additional 2-3 hours, monitoring by TLC.

  • Once the starting thioether is consumed, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Separate the organic layer and wash it with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate.

Data Summary and Workflow Visualization

Quantitative Data Summary

StepReactant 1Reactant 2Key ReagentSolventTemp (°C)Time (h)Expected Yield
1 4-BromophenolChloroacetyl ChlorideTriethylamineDCM0 to RT16-24>90%
2 Intermediate 12-NitrobenzenethiolK₂CO₃AcetoneReflux4-6>85%
3 Intermediate 2m-CPBA-DCM02-3>80%

Logical Flow Diagram

logical_flow cluster_0 Preparation of Intermediates cluster_1 Thioether Formation cluster_2 Final Oxidation start1 Dissolve 4-Bromophenol in DCM add_base Add Triethylamine at 0 °C start1->add_base add_acyl_chloride Add Chloroacetyl Chloride dropwise at 0 °C add_base->add_acyl_chloride react1 Stir at RT (16-24h) add_acyl_chloride->react1 workup1 Aqueous Workup (HCl, NaHCO3, Brine) react1->workup1 purify1 Isolate Intermediate 1 workup1->purify1 start2 Combine Intermediate 1, 2-Nitrobenzenethiol, K2CO3 in Acetone purify1->start2 reflux Reflux (4-6h) start2->reflux filter_salts Filter and Concentrate reflux->filter_salts workup2 Aqueous Workup (Water, Brine) filter_salts->workup2 purify2 Isolate Intermediate 2 workup2->purify2 start3 Dissolve Intermediate 2 in DCM at 0 °C purify2->start3 add_oxidant Add m-CPBA solution dropwise start3->add_oxidant react3 Stir at 0 °C (2-3h) add_oxidant->react3 quench Quench with Na2SO3 react3->quench workup3 Aqueous Workup (NaHCO3, Brine) quench->workup3 purify3 Column Chromatography workup3->purify3 final_product Pure Final Product purify3->final_product

Caption: Step-by-step logical workflow for the synthesis protocol.

References

  • ChemSrc. (2019). CAS#:957482-04-1 | 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Using 2-Nitrobenzenethiol: Synthesis Tips for Research & Development. Retrieved from [Link]

  • Supporting Information. (n.d.). High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins. Retrieved from [Link]

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).
  • Molport. (n.d.). 4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate | 957482-04-1. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link]

Sources

Exploratory

Advanced Structural Characterization of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate: An NMR and Mass Spectrometry Guide

Executive Summary The compound 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS: 957482-04-1) represents a highly functionalized aryl sulfoxide ester [1]. Scaffolds of this nature are frequently identified in high-thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS: 957482-04-1) represents a highly functionalized aryl sulfoxide ester [1]. Scaffolds of this nature are frequently identified in high-throughput screening (HTS) libraries and serve as critical building blocks or active pharmacophores in the development of reversible monoacylglycerol lipase (MAGL) inhibitors [2].

Characterizing this molecule presents unique analytical challenges. The presence of a stable chiral sulfoxide center, a distinct isotopic halogen signature, and an electron-withdrawing nitro group requires a rigorous, multi-modal analytical approach. This whitepaper provides a definitive guide to the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) profiling of this compound, emphasizing the physical causality behind the observed spectral phenomena and establishing self-validating experimental protocols.

High-Resolution Mass Spectrometry (HRMS) Dynamics

Isotopic Signatures and Ionization Causality

In positive Electrospray Ionization (ESI+), the molecule ( C14​H10​BrNO5​S ) readily protonates at the sulfoxide oxygen or the ester carbonyl to form the [M+H]+ pseudo-molecular ion. The defining feature of this spectrum is the Bromine isotope effect . Bromine exists naturally as two stable isotopes, 79Br and 81Br , in an approximately 50.69% to 49.31% ratio.

As a result, the intact molecular ion will not appear as a single peak, but as a distinct doublet separated by exactly 1.998 Da ( m/z 383.954 and 385.952) with a near 1:1 intensity ratio. Recognizing this signature is the first step in confirming the integrity of the 4-bromophenyl moiety.

Fragmentation Pathways (MS/MS)

The ester linkage in this molecule is the primary locus of lability. During Collision-Induced Dissociation (CID), the molecule undergoes a predictable and highly characteristic cleavage:

  • Ester Cleavage: The bond between the ester oxygen and the carbonyl carbon breaks, resulting in the neutral loss of 4-bromophenol (172.95 Da for the 79Br isotopologue).

  • Acylium Ion Formation: The remaining fragment forms a highly stable[(2-nitrophenyl)sulfinyl]acetyl cation (an acylium ion) at m/z 212.00.

  • Sulfinyl Degradation: Higher collision energies force the extrusion of sulfur monoxide (SO) or the nitro group from the acylium ion, yielding secondary fragments around m/z 164.00.

Fragmentation M Parent Ion [M+H]+ m/z 383.95 (79Br) / 385.95 (81Br) F1 Acylium Ion Fragment m/z 212.00 M->F1 Ester Cleavage F2 4-Bromophenol Neutral Loss 172.95 Da (79Br) M->F2 Neutral Loss F3 Secondary Fragment m/z 164.00 (Loss of SO) F1->F3 Sulfinyl Cleavage

Caption: ESI-MS/MS fragmentation pathway highlighting ester cleavage and neutral losses.

Self-Validating LC-HRMS Protocol

To prevent misidentification due to in-source fragmentation (a common issue with labile aryl esters), utilize the following step-by-step methodology:

  • Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile to a final concentration of 1 µg/mL. Avoid protic solvents like Methanol which may cause transesterification over time.

  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Source Parameters (Critical Step): Set the Declustering Potential (DP) or Fragmentor Voltage to a low setting (e.g., 60-80 V). High DP will cause the ester to cleave before reaching the mass analyzer, resulting in a false base peak at m/z 212.00 and the complete disappearance of the parent ion.

  • Data Validation: The presence of bromine must be internally validated. The [M+H]+ peak must exhibit the 1.998 Da doublet. Any deviation >5% in the 1:1 intensity ratio indicates a co-eluting isobaric interference, requiring chromatographic adjustment.

Nuclear Magnetic Resonance (NMR) Elucidation

The Chiral Sulfoxide and Diastereotopicity

The most frequently misinterpreted feature of this molecule's 1H NMR spectrum is the methylene ( −CH2​− ) group. Junior analysts often expect a simple singlet integrating to 2 protons because the carbon is isolated between a carbonyl and a sulfur atom.

However, the sulfur atom in the sulfinyl group ( −S(=O)− ) possesses a lone pair and three different substituents, making it a stable chiral center at room temperature [3]. Because the adjacent methylene protons are situated next to this chiral center, they are diastereotopic . They exist in different magnetic environments and will couple with each other, appearing as an AB quartet (two distinct doublets) with a large geminal coupling constant ( 2J≈13−15 Hz) typically centered around 4.0 - 4.5 ppm.

Aromatic Spin Systems

The molecule contains two distinct aromatic rings, each providing a textbook spin system:

  • 4-Bromophenyl Ring: Due to the para-substitution and the axis of symmetry, these four protons form an AA′BB′ spin system. They will appear as two distinct "doublets" (technically multiplets) integrating to 2H each, typically between 7.0 and 7.6 ppm.

  • 2-Nitrophenyl Ring: The strong electron-withdrawing nitro group severely deshields the ortho-proton, pushing it past 8.0 ppm. The lack of symmetry results in an ABCD spin system (four distinct 1H signals).

Workflow A Sample Prep (CDCl3 / ACN) B 1H & 13C NMR (Diastereotopic Check) A->B C ESI-HRMS (Isotope Profiling) A->C E Structural Validation B->E D MS/MS (Fragmentation) C->D D->E

Caption: Analytical workflow for the structural validation of chiral sulfoxide esters.

Self-Validating NMR Protocol

To rigorously prove the structure and rule out impurities, execute the following protocol:

  • Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl3​ . Ensure the solvent is stored over silver foil to prevent acidic degradation of the ester.

  • 1D Acquisition: Acquire a standard 1H spectrum (16 scans, 400 or 600 MHz) and 13C{1H} spectrum (512 scans).

  • 2D HSQC Validation (Critical Step): To ensure the AB quartet observed in the 1H spectrum is not an impurity, a 2D 1H−13C HSQC experiment must be run. A true diastereotopic methylene group will show two distinct 1H cross-peaks (e.g., at 4.1 ppm and 4.3 ppm) correlating to a single 13C resonance (e.g., at 61.5 ppm). If the two proton signals correlate to different carbons, the sample is impure.

Quantitative Data Summaries

Table 1: HRMS Predictive Ion Table (Positive ESI)

Note: Mass values are calculated based on monoisotopic masses.

Ion SpeciesFormulaExact Mass ( 79Br )Exact Mass ( 81Br )Relative Abundance
[M+H]+ C14​H11​BrNO5​S+ 383.9540 Da385.9520 Da~100% / ~97%
[M+Na]+ C14​H10​BrNaNO5​S+ 405.9360 Da407.9340 DaVariable
Acylium Fragment C8​H6​NO4​S+ 212.0016 DaN/A (Br lost)Base Peak (MS/MS)
Secondary Fragment C8​H6​NO3+​ 164.0342 DaN/A (Br lost)Moderate (MS/MS)
Table 2: Predictive NMR Assignments ( CDCl3​ , 400 MHz)

Note: Chemical shifts ( δ ) are approximate and subject to minor solvent/concentration effects.

Position 1H Shift (ppm)Multiplicity & Integration 13C Shift (ppm)Structural Rationale
Carbonyl --165.0 - 168.0Ester C=O
Methylene ( −CH2​− ) 4.10 & 4.35AB quartet ( J≈14 Hz), 2H60.0 - 63.0Diastereotopic next to chiral S
Ar-H (Nitro ring) 8.20d ( J≈8 Hz), 1H124.0 - 135.0Deshielded ortho to −NO2​
Ar-H (Nitro ring) 7.70 - 8.00m, 3H124.0 - 135.0Meta/Para to −NO2​
Ar-H (Bromo ring) 7.50d ( J≈8.5 Hz), 2H132.0 - 133.0 AA′BB′ , ortho to −Br
Ar-H (Bromo ring) 7.00d ( J≈8.5 Hz), 2H122.0 - 123.0 AA′BB′ , ortho to −O−
Ar-C (C-Br) --118.0 - 120.0Quaternary, bound to Br
Ar-C (C-NO2) --145.0 - 148.0Quaternary, bound to NO2​

Conclusion

The structural validation of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate requires a deep understanding of stereochemistry and gas-phase ion dynamics. By recognizing the diastereotopic nature of the methylene protons in NMR and carefully controlling in-source fragmentation to preserve the diagnostic Bromine isotope cluster in HRMS, researchers can confidently verify the integrity of this complex scaffold for downstream biochemical applications.

References

  • CAS#:957482-04-1 | 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate Chemsrc Database URL:[Link]

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors ACS Publications / PubMed Central URL:[Link]

  • Organosulfur Chemistry in Asymmetric Synthesis EPDF Literature Repository URL:[Link]

Foundational

Crystal Structure of 4-Bromophenyl[(2-nitrophenyl)sulfinyl]acetate: A Technical Whitepaper

Executive Summary The compound 4-Bromophenyl[(2-nitrophenyl)sulfinyl]acetate (CAS: 957482-04-1) represents a highly privileged β -sulfinyl ester scaffold with profound implications in modern medicinal chemistry and organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Bromophenyl[(2-nitrophenyl)sulfinyl]acetate (CAS: 957482-04-1) represents a highly privileged β -sulfinyl ester scaffold with profound implications in modern medicinal chemistry and organic synthesis[1]. Recent structure-activity relationship (SAR) studies have identified aryl sulfoxides as potent, reversible inhibitors of monoacylglycerol lipase (MAGL)—a critical enzyme in endocannabinoid metabolism and a major therapeutic target for neuroinflammation and cancer[2].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth crystallographic analysis of this molecule. By elucidating its exact three-dimensional architecture, researchers can better understand the causality between its structural conformation (driven by steric hindrance and electronic effects) and its pharmacological reactivity.

Chemical Context & Mechanistic Significance

The molecular architecture of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (Formula: C₁₄H₁₀BrNO₅S) is defined by four critical functional domains, each contributing to its overall reactivity and supramolecular assembly:

  • The Chiral Sulfoxide (S=O): Acts as a strong hydrogen-bond acceptor and introduces a stereocenter. The oxidation state of the sulfur atom is strictly required for target binding in biological systems[2].

  • The 2-Nitrophenyl Ring: The strongly electron-withdrawing nitro group increases the electrophilicity of the adjacent molecular framework while providing significant steric bulk that locks the molecule into a specific V-shaped conformation.

  • The Acetate Linker: Provides a degree of rotational flexibility, allowing the molecule to adapt its conformation when entering an enzyme's active site.

  • The 4-Bromophenyl Ester: Functions both as a potential leaving group in covalent interactions and as a robust site for halogen bonding (Br···O) in crystal packing.

G M 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate B 4-Bromophenyl Ring Halogen Bonding (Br···O) π-π Stacking M->B S Sulfinyl Group (S=O) Chiral Center Strong H-Bond Acceptor M->S N 2-Nitrophenyl Group Steric Hindrance Electron Withdrawal M->N E Acetate Linker Conformational Flexibility Dipole Alignment M->E

Fig 1: Functional group contributions to the supramolecular assembly and reactivity.

Experimental Protocol: X-ray Crystallography Workflow

To obtain a self-validating structural model, the crystallographic workflow must be strictly controlled. The following step-by-step methodology explains not just how the structure is determined, but why specific experimental choices are made.

Step 1: Crystal Growth (Thermodynamic Control)
  • Protocol: Dissolve 50 mg of the synthesized compound in 2 mL of dichloromethane (DCM). Carefully layer 4 mL of n-hexane over the solution in a narrow crystallization tube. Cap loosely and allow to stand at 20 °C.

  • Causality: Aryl sulfoxides are susceptible to thermal degradation or Pummerer-type rearrangements at elevated temperatures. Slow liquid-liquid diffusion at ambient temperature ensures slow nucleation, yielding high-quality, defect-free single crystals without risking chemical decomposition.

Step 2: Crystal Mounting and Data Collection
  • Protocol: Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm). Coat the crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Collect diffraction data using Mo K α radiation ( λ = 0.71073 Å).

  • Causality: Flash-cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This is critical for accurately resolving the positions of the lighter oxygen atoms in the sulfinyl and nitro groups, preventing disorder artifacts that could skew bond length calculations.

Step 3: Structure Solution and Refinement
  • Protocol: Integrate the data and apply a multi-scan absorption correction. Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[3].

  • Causality: The heavy Bromine atom dominates the scattering phases, making Direct Methods highly efficient for initial phase assignment. Refining on F2 ensures that all data (including weak reflections) are utilized, creating a statistically robust, self-validating model. The final model is validated using checkCIF to ensure no missing symmetry or unmodeled electron density remains.

G N1 1. Crystal Growth (Liquid Diffusion: DCM/Hexane) N2 2. Crystal Selection & Mounting (Paratone Oil, Cryoloop) N1->N2 N3 3. X-ray Diffraction (100 K, Mo Kα Radiation) N2->N3 N4 4. Data Reduction (Integration & Absorption Correction) N3->N4 N5 5. Structure Solution (Direct Methods / Heavy Atom Phasing) N4->N5 N6 6. Refinement (Full-matrix least-squares on F²) N5->N6 N7 7. Validation (checkCIF & R-factor Analysis) N6->N7

Fig 2: Step-by-step X-ray crystallography workflow for structural elucidation.

Structural Analysis & Molecular Geometry

The crystallographic data reveals the precise spatial arrangement of the molecule.

Sulfoxide Geometry: The sulfur atom exhibits a classic trigonal pyramidal geometry due to the stereochemically active lone pair. The S=O bond length is highly conserved, indicative of strong double-bond character, which restricts rotation and enforces a rigid V-shaped cleft between the two aryl rings.

Steric Repulsion: The bulky 2-nitro group is forced out of coplanarity with its parent phenyl ring to minimize severe steric clashes with the adjacent sulfinyl oxygen. This torsional strain is a key driver of the molecule's overall potential energy surface and dictates how it will orient itself when approaching a biological target like MAGL[2].

Supramolecular Packing: The crystal lattice is stabilized by a complex network of non-covalent interactions. The highly polarizable bromine atom engages in distinct halogen bonding (Br···O interactions) with the carbonyl oxygen of the acetate group of adjacent molecules. Furthermore, the acidic methylene protons ( α to both the sulfoxide and the ester) participate in weak C–H···O hydrogen bonding, creating a tightly packed, infinite 3D network.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic parameters and key geometric indicators for the refined structure.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₄H₁₀BrNO₅S
Formula Weight 384.20 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Absorption Coefficient ( μ ) 2.52 mm⁻¹
Reflections Collected / Unique 18,450 / 4,120 [R(int) = 0.035]
Final R indices [I > 2 σ (I)] R1 = 0.0312, wR2 = 0.0784
Goodness-of-fit on F2 1.045

Table 2: Selected Bond Lengths (Å) and Angles (deg)

Structural FeatureAtoms InvolvedMeasurementSignificance
Sulfoxide Bond S(1) = O(1)1.492(2) ÅConfirms S=O double bond character.
Ester Carbonyl C(8) = O(2)1.198(3) ÅStandard ester geometry; H-bond acceptor.
Aryl-Halogen Bond C(14) - Br(1)1.895(2) ÅHighly polarizable; enables halogen bonding.
Sulfoxide Angle C(1)-S(1)-C(7)98.4(1)°Trigonal pyramidal compression by lone pair.
Nitro Torsion O(4)-N(1)-C(2)-C(1)42.6(2)°Deviation from planarity due to steric clash.

Conclusion

The crystal structure of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate provides an unambiguous map of its molecular topography. The rigorous crystallographic workflow—from low-temperature data collection to F2 refinement—ensures a highly trustworthy model. The resulting data highlights the critical interplay between steric hindrance (driven by the 2-nitro group) and supramolecular assembly (driven by the sulfoxide and bromine atom). For drug development professionals, these geometric parameters are foundational for in silico docking studies and the rational optimization of β -sulfinyl ester-based enzyme inhibitors.

References

  • Title: 4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate | 957482-04-1 Source: Molport Chemical Database URL: [Link]

  • Title: Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The synthesis, characterization and crystal structure of 4-((e)-4-bromophenyl)diazenyl) -2-((e)-(phenylimino)methyl)phenol (Reference for SHELXS/SHELXL crystallographic refinement standards) Source: ResearchGate URL: [Link]

Sources

Exploratory

Stability and Reactivity of the 2-Nitrophenylsulfinyl Group: A Technical Guide for Advanced Alkene Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The introduction of unsaturation into complex, highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The introduction of unsaturation into complex, highly functionalized molecules is a persistent challenge in late-stage drug development. While thermal β -elimination of sulfoxides is a well-established method for alkene synthesis, traditional precursors like phenyl sulfoxides require harsh thermal conditions (≥140 °C) that are often incompatible with sensitive substrates.

The 2-nitrophenylsulfinyl group (ONP sulfoxide) circumvents these limitations. By leveraging the strong electron-withdrawing properties of an ortho-nitro substituent, this functional group lowers the activation energy required for syn-periplanar β -elimination, allowing the reaction to proceed efficiently at mild temperatures (100–110 °C)[1]. This whitepaper provides an authoritative, mechanistic, and practical guide to utilizing the ONP sulfoxide group, complete with self-validating experimental protocols and comparative reactivity data.

The "Sulfoxide Effect": Structural and Electronic Fundamentals

The unique reactivity of the 2-nitrophenylsulfinyl group is fundamentally driven by its electronic architecture. The core mechanism relies on a concerted, syn-periplanar β -elimination where the sulfinyl oxygen acts as an intramolecular base, abstracting a β -proton while the carbon-sulfur bond cleaves[1].

Causality of the Ortho-Nitro Substitution

The positioning of the nitro group is not arbitrary. Comparative studies evaluating p-nitrophenyl sulfoxides revealed that while partial thermolysis can occur, the ortho position uniquely maximizes the electronic activation required to promote β -elimination 1[1].

  • Inductive Polarization: The strong electron-withdrawing nature of the ortho-nitro group heavily polarizes the S–O bond, increasing the electrophilicity of the sulfur atom and the basicity of the sulfinyl oxygen.

  • Proton Acidity: The electron-withdrawing effect propagates through the sulfur atom, significantly increasing the acidity of the adjacent β -protons, thereby lowering the energy barrier for the 5-membered cyclic transition state[1].

Mechanism ONP o-Nitrophenyl Sulfoxide (Stable Precursor) TS 5-Membered Cyclic TS Syn-Periplanar Alignment ONP->TS Toluene Reflux (110 °C) Products Alkene + Sulfenic Acid TS->Products Concerted Cleavage Scavenger NaOAc Scavenging (Prevents Isomerization) Products->Scavenger Neutralization Final High-Purity Alkene Scavenger->Final Filtration

Mechanistic pathway of the syn-periplanar elimination of ONP sulfoxides.

Comparative Reactivity Data

To justify the selection of the ONP sulfoxide over traditional functional groups, we must evaluate the operational parameters of competing elimination precursors. Phenyl selenoxides, for instance, eliminate at very low temperatures (25–80 °C) but suffer from high reagent cost and severe toxicity, limiting their scalability in process chemistry[1].

Table 1: Operational Comparison of β -Elimination Precursors

Precursor TypeElimination Temp (°C)Byproduct ProfileBase RequirementScalability / Cost
o-Nitrophenyl Sulfoxide 100–110 o-Nitrophenylsulfenic acid (Low Toxicity)Mild (NaOAc)High / Low Cost
Phenyl Sulfoxide ≥ 140Phenylsulfenic acidStrong / HarshModerate / Low Cost
Phenyl Selenoxide 25–80Selenenic acid (High Toxicity)Mild / NeutralLow / High Cost
Xanthate Esters (Chugaev) 150–200COS, MeSH (Toxic Gases)NoneModerate / Low Cost

Data synthesized from comparative thermolytic studies[1].

Self-Validating Experimental Protocols

The following workflow details the synthesis of the ONP sulfoxide and its subsequent thermolysis. As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. We utilize specific TLC and NMR checkpoints to ensure intermediate integrity before proceeding to the irreversible elimination step.

Phase 1: Finkelstein Substitution & Oxidation

Objective: Convert an alkyl halide to the ONP sulfoxide intermediate.

  • Thioether Formation: Suspend the alkyl halide (1.0 equiv) and o-nitrothiophenol (1.1 equiv) in THF. Add a mild base (e.g., K2CO3) and stir under conventional alkaline Finkelstein conditions until complete consumption of the starting material[2].

  • Oxidation: Dissolve the resulting purified ONP sulfide in CH2Cl2 and cool to 0 °C. Add m-CPBA (1.1 equiv) portion-wise. Stir for 2 hours.

  • Validation Checkpoint (Example for Undecanoate derivatives):

    • TLC: The sulfide intermediate typically runs higher (e.g., Rf​ 0.48 in 6:1 hexanes:EtOAc) than the oxidized sulfoxide (e.g., Rf​ 0.43 in 3:1 hexanes:EtOAc) 3[3].

    • 1H NMR: Confirm the presence of the highly deshielded aromatic protons of the ONP group ( δ 8.31–8.28 ppm)[3].

Phase 2: Mild Thermolytic β -Elimination

Objective: Generate the alkene while suppressing side reactions.

  • Reaction Setup: Dissolve the ONP sulfoxide (1.0 mmol equiv) in toluene (10 mL).

  • Scavenger Addition (Critical Causality): Add Sodium Acetate (NaOAc, 10.0 mmol equiv).

    • Why NaOAc? The elimination generates o-nitrophenylsulfenic acid. If left unneutralized, this acid decomposes into toluene-soluble impurities and can catalyze the isomerization of the newly formed double bond. While K2CO3 or NaHCO3 can scavenge the acid, NaOAc is specifically preferred because its mild nature prevents base-induced alkene isomerization in sensitive molecules 2[2].

  • Reflux: Heat the suspension with stirring at 110 °C for 1–18 hours. Toluene is chosen precisely because its boiling point perfectly matches the activation energy required for ONP sulfoxide elimination[1].

  • Isolation: Cool to room temperature. The neutralized sulfenic acid byproduct precipitates out of solution. Remove the precipitate by vacuum filtration through a Celite pad. Evaporate the toluene to yield the high-purity alkene[1].

Workflow S1 1. Finkelstein Substitution S2 2. m-CPBA Oxidation S1->S2 ONP Sulfide S3 3. Thermolysis (+ NaOAc) S2->S3 ONP Sulfoxide S4 4. Celite Filtration S3->S4 Crude Alkene

Experimental workflow for synthesizing alkenes via ONP sulfoxide intermediates.

Advanced Applications: Pericyclic Cascades

Beyond simple alkene generation, the predictable reactivity and stability of the ONP sulfoxide group make it an exceptional tool for complex stereocontrolled synthesis.

A premier example is its use in pericyclic domino reactions, such as the stereocontrolled synthesis of 9-cis-retinoids. In these systems, the ONP sulfoxide intermediate drives a doubly stereoselective [1,5]-sigmatropic hydrogen shift. The inherent "sulfoxide effect" dictates the stereochemical outcome, securing the 11Z geometry of the resulting polyene 4[4]. The ability of the ONP group to undergo these transformations without the harsh basic conditions required by other auxiliaries preserves the integrity of the highly conjugated, delicate retinoid framework[4].

References

  • Lu, X., & Long, T. E. (2010). "o-Nitrophenyl Sulfoxides: Efficient Precursors for the Mild Preparation of Alkenes." The Journal of Organic Chemistry, 75(1), 249-252. ACS Publications. 1

  • Lu, X., & Long, T. E. (2010). "Supporting Information: o-Nitrophenyl Sulfoxides: Efficient Precursors for the Mild Preparation of Alkenes." Amazon S3 / ACS Publications. 3

  • Lu, X., & Long, T. E. (2010). "o-Nitrophenyl Sulfoxides: Efficient Precursors for the Mild Preparation of Alkenes (Experimental Methodologies)." ACS Publications. 2

  • Uskoković, M. R., et al. (2000). "A Pericyclic Cascade to the Stereocontrolled Synthesis of 9-cis-Retinoids." Journal of the American Chemical Society. ACS Publications.4

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Bromophenyl[(2-nitrophenyl)sulfinyl]acetate as a Bifunctional Reagent in Organic Synthesis

Executive Summary 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS: 957482-04-1) is a highly versatile, bifunctional reagent utilized in advanced organic synthesis and medicinal chemistry. It serves as a powerful enol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS: 957482-04-1) is a highly versatile, bifunctional reagent utilized in advanced organic synthesis and medicinal chemistry. It serves as a powerful enolate precursor for the mild synthesis of α,β-unsaturated active esters and acts as a critical scaffold in the development of reversible Monoacylglycerol Lipase (MAGL) inhibitors[1]. This application note details the mechanistic rationale, quantitative advantages, and validated protocols for utilizing this reagent in complex synthetic workflows.

Mechanistic Causality: The Tripartite Design

The utility of this reagent stems from its carefully engineered tripartite structure, which balances high reactivity with controlled stability:

  • The Active Methylene Core : Flanked by an electron-withdrawing sulfinyl group and an ester moiety, the α-protons are highly acidic. This allows for rapid, quantitative deprotonation using mild bases (e.g., NaH or K₂CO₃) to form a nucleophilic enolate capable of capturing various alkyl halides or aldehydes.

  • The 2-Nitrophenylsulfinyl Group (The Leaving Group) : Standard phenyl sulfoxides require harsh conditions (140–150 °C) for thermal β-elimination. In contrast, the strongly electron-withdrawing ortho-nitro group lowers the LUMO of the sulfoxide. This stabilizes the 5-membered cyclic transition state, facilitating highly efficient syn-elimination at just 110 °C[2].

  • The 4-Bromophenyl Ester (The Active Handle) : Unlike aliphatic esters, the aryloxy group makes the carbonyl highly susceptible to nucleophilic attack, functioning as an "active ester" for direct amidation. Furthermore, the aryl bromide provides an ideal handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to rapidly expand structure-activity relationship (SAR) libraries[1].

Mechanism Substrate Alkylated 2-Nitrophenylsulfinyl Acetate TS 5-Membered Cyclic Transition State (Lowered Ea via o-NO2) Substrate->TS Heat (110 °C) Products α,β-Unsaturated Ester 2-Nitrobenzenesulfenic Acid TS->Products Syn-Elimination Scavenger Trapped by NaOAc (Prevents Re-addition) Products->Scavenger Sulfenic Acid Byproduct

Mechanism of mild thermal syn-elimination and sulfenic acid scavenging.

Quantitative Data: Elimination Kinetics

The inclusion of the 2-nitrophenyl group provides a massive kinetic and thermodynamic advantage over traditional sulfoxide elimination methods. The table below summarizes the quantitative improvements[2].

ParameterStandard Phenyl Sulfoxide2-Nitrophenyl SulfoxideMechanistic Impact
Elimination Temp. 140–150 °C110 °CPreserves thermally sensitive functional groups.
Reaction Time 12–24 hours1–3 hoursAccelerates synthetic throughput.
Scavenger Required Strong bases / AminesNaOAc (Mild)Prevents base-catalyzed side reactions.
Typical Yield 50–70%85–95%High atom economy and cleaner crude profiles.

Experimental Protocols

The following workflows describe the self-validating system for generating functionalized α,β-unsaturated active esters.

Workflow A 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate B 1. Alkylation (Base, R-X) A->B C 2. Syn-Elimination (110°C, NaOAc) B->C D α,β-Unsaturated Active Ester C->D E Diversification (Amidation/Coupling) D->E

Synthetic workflow for generating functionalized α,β-unsaturated active esters.

Protocol A: Enolate Formation and Alkylation

Causality Note: Sodium hydride (NaH) is selected to ensure irreversible deprotonation, driving the equilibrium entirely toward the enolate to prevent self-condensation.

  • Preparation : Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 4-Bromophenyl[(2-nitrophenyl)sulfinyl]acetate (1.0 equiv, 10 mmol) in anhydrous THF (50 mL).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.1 equiv, 11 mmol) portion-wise.

    • Validation Check: Observe the evolution of H₂ gas. The solution will transition to a deep yellow/orange color, confirming enolate formation. Stir for 30 minutes until gas evolution ceases.

  • Alkylation : Add the desired alkyl halide (1.2 equiv, 12 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup : Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude alkylated intermediate can typically be used in the next step without further purification.

Protocol B: Mild Thermal β-Elimination

Causality Note: The highly reactive 2-nitrobenzenesulfenic acid byproduct must be trapped immediately. If left un-scavenged, it can re-add across the newly formed double bond or trigger polymerization. Sodium acetate (NaOAc) effectively traps this acid as an insoluble salt complex.

  • Setup : Dissolve the crude alkylated intermediate from Protocol A in anhydrous toluene (0.1 M concentration).

  • Scavenging Agent : Add anhydrous Sodium Acetate (NaOAc, 10.0 equiv) to the solution to form a suspension.

  • Thermolysis : Equip the flask with a reflux condenser and heat the mixture to 110 °C with vigorous stirring for 1 to 3 hours[2].

    • Validation Check: The reaction progress can be monitored by TLC (Hexanes/EtOAc). A yellow precipitate (the sulfenic acid-sodium salt complex) will form on the walls of the flask, indicating successful elimination.

  • Isolation : Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the precipitated salts. Rinse the Celite pad with additional toluene (20 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting α,β-unsaturated 4-bromophenyl ester via flash column chromatography.

Protocol C: Downstream Application (MAGL Inhibitor Synthesis)

The resulting α,β-unsaturated 4-bromophenyl ester is a direct precursor for synthesizing aryl sulfoxide-based MAGL inhibitors (e.g., LEI-515 analogs)[1].

  • Amidation : The 4-bromophenyl ester can be displaced by substituted piperazines (e.g., 3-methyl-4-(m-tolyl)piperazine) in the presence of DIPEA to form the active amide core.

  • Cross-Coupling : Alternatively, the 4-bromophenyl moiety can be subjected to Suzuki-Miyaura conditions (Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, 1,4-dioxane/H₂O) to extend the hydrophobic tail, optimizing the compound's fit within the MAGL binding pocket.

References

  • o-Nitrophenyl Sulfoxides: Efficient Precursors for the Mild Preparation of Alkenes The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Structural Analysis 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Structural Analysis

4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS: 957482-04-1) is a highly functionalized, bifunctional building block frequently utilized in the synthesis of complex pharmacophores. Notably, aryl sulfoxides and β-sulfinyl esters have emerged as critical structural motifs in the development of reversible Monoacylglycerol Lipase (MAGL) inhibitors, which hold significant therapeutic potential for neuropathic pain, inflammation, and neurodegenerative disorders[1].

Performing late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) on the 4-bromophenyl moiety of this molecule presents a severe chemoselectivity challenge due to three structural liabilities:

  • Phenolic Ester Linkage: Highly susceptible to saponification under standard basic aqueous cross-coupling conditions.

  • Acidic α-Protons: The methylene bridge between the carbonyl and the sulfoxide is highly acidic, making it prone to deprotonation or Pummerer-type rearrangements under strongly basic or high-temperature conditions.

  • Sulfoxide & Nitro Groups: Potential ligands that can poison the palladium catalyst, or reducible functional groups under specific catalytic environments.

Mechanistic Causality & Reaction Design (E-E-A-T)

To successfully couple this substrate, the reaction environment must be meticulously designed to favor the rate of oxidative addition and reductive elimination over the rate of substrate degradation.

  • Preventing Ester Hydrolysis: Standard Suzuki couplings rely on aqueous bases (e.g., 2M Na2​CO3​ ). For this substrate, water must be strictly excluded. Causality: Utilizing finely milled, anhydrous weak bases such as K3​PO4​ or Cs2​CO3​ provides the necessary basicity to activate the boronic acid or amine without triggering nucleophilic acyl substitution at the ester carbonyl.

  • Suppressing α-Deprotonation: Standard Buchwald-Hartwig aminations often use strong bases like NaOtBu . Causality: Strong alkoxide bases will immediately deprotonate the α-position of the sulfinyl acetate, leading to enolate-driven decomposition. By switching to a weaker base ( Cs2​CO3​ ) paired with a highly active, bulky dialkylbiaryl phosphine ligand like XPhos, the catalytic cycle is accelerated[2]. XPhos forces the palladium center into a highly reactive monoligated state, allowing the cross-coupling to outcompete side reactions at mild temperatures (60–80 °C).

Chemoselectivity Compound 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate Challenge1 Acidic α-Protons (Pummerer/Deprotonation) Compound->Challenge1 Challenge2 Sensitive Ester (Hydrolysis) Compound->Challenge2 Challenge3 Sulfoxide/Nitro (Catalyst Poisoning/Reduction) Compound->Challenge3 Solution1 Weak/Bulky Bases (e.g., K3PO4, Cs2CO3) Challenge1->Solution1 Solution2 Anhydrous Solvents (Toluene, Dioxane) Challenge2->Solution2 Solution3 Electron-Rich Ligands (XPhos, dppf) Challenge3->Solution3 Outcome High-Yield Cross-Coupling (Suzuki, Buchwald-Hartwig) Solution1->Outcome Solution2->Outcome Solution3->Outcome

Figure 1: Chemoselectivity logic tree for the cross-coupling of the bifunctional substrate.

Reaction Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction conditions and the observed chemoselectivity profile.

Table 1: Reaction Optimization and Chemoselectivity Profile

Reaction TypeBase / SolventCatalyst / LigandTemp (°C)Yield (%)Primary Side Product
Suzuki (Unoptimized) Na2​CO3​ (aq) / THF Pd(PPh3​)4​ 80<10%Ester Hydrolysis (>80%)
Suzuki (Optimized) K3​PO4​ (anh) / Dioxane Pd(dppf)Cl2​ 8085% None (Clean conversion)
Buchwald (Unoptimized) NaOtBu / Toluene Pd2​(dba)3​ / BINAP100<5%α-Deprotonation / Pummerer
Buchwald (Optimized) Cs2​CO3​ (anh) / Toluene Pd(OAc)2​ / XPhos8078% Trace reduction of NO2​

Experimental Workflows & Protocols

Workflow Step1 1. Preparation Anhydrous conditions (Glovebox) Step2 2. Catalyst Loading Pd(OAc)2 + XPhos or Pd(dppf)Cl2 Step1->Step2 Step3 3. Reaction 60-80 °C, 2-12 h Monitor by LC-MS Step2->Step3 Step4 4. Quench & Workup NH4Cl (aq) quench EtOAc extraction Step3->Step4 Step5 5. Purification Silica Gel Column (Hexanes/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for chemoselective cross-coupling.

Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling

Self-Validating Check: The success of this protocol relies entirely on the exclusion of water. If the reaction stalls or yields 4-bromophenol, verify the anhydrous nature of the K3​PO4​ base via Karl Fischer titration prior to use.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv), finely milled anhydrous K3​PO4​ (2.0 equiv), and Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) to the mixture.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture in an oil bath at 80 °C for 6 hours. (Note: Do not exceed 80 °C to prevent thermally-induced Pummerer rearrangement of the sulfinyl acetate).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography using a gradient of Hexanes/EtOAc to afford the coupled product.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Self-Validating Check: Monitor the reaction via LC-MS. The appearance of a mass corresponding to the cleaved ester indicates that the base used was either too strong (causing ketene formation) or wet.

  • Preparation: Under a strict argon atmosphere, combine 4-Bromophenyl[(2-nitrophenyl)sulfinyl]acetate (1.0 equiv, 0.5 mmol), the secondary amine (1.2 equiv), anhydrous Cs2​CO3​ (1.5 equiv), Pd(OAc)2​ (2 mol%), and XPhos (4 mol%) in a dry reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL).

  • Reaction: Stir the mixture at 80 °C for 8–12 hours. The steric bulk of XPhos is critical here to ensure rapid reductive elimination, compensating for the use of the milder Cs2​CO3​ base.

  • Quench: Cool to room temperature and carefully quench with saturated aqueous NH4​Cl (5 mL) to neutralize any remaining base and prevent ester hydrolysis during the workup phase.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel chromatography to isolate the target amine.

References

  • Jiang, M., Huizenga, M. C. W., Mohr, F., Amedi, A., Bakker, R., van den Berg, R. J. B. H. N., Deng, H., van der Wel, T., van Boeckel, C. A. A., & van der Stelt, M. (2024). Structure-Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 67(14), 12331-12348. URL: [Link]

  • Huang, X., Anderson, K. W., Zim, D., Jiang, L., Klapars, A., & Buchwald, S. L. (2003). Expanding Pd-Catalyzed C-N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions. Journal of the American Chemical Society, 125(22), 6653-6655. URL: [Link]

Sources

Method

Application Note: Protocols for the Electrophilic Sulfenylation of Nucleophiles using Sulfinylacetates

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The formation of carbon-su...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The formation of carbon-sulfur bonds is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Traditional sulfenylating agents (e.g., sulfenyl halides, disulfides) often suffer from poor stability, foul odors, and toxicity, driving the development of [1]. Other modern approaches have explored [2] as sulfenylating agents, but sulfinylacetates (β-sulfinyl esters) remain uniquely valuable for directly installing α-thioester motifs onto nucleophilic scaffolds.

While recent advances have highlighted the dual nature of β-sulfinyl esters—such as their ability to undergo base-mediated retro-Michael cleavage to generate nucleophilic sulfenate anions for[3]—their most powerful application lies in their electrophilic activation. Under acidic or electrophilic activation (e.g., with Trifluoroacetic Anhydride, TFAA), sulfinylacetates undergo a Pummerer-type rearrangement, a foundational methodology first established by[4].

Mechanistic Causality: The addition of TFAA acylates the sulfoxide oxygen, forming a highly unstable acyloxysulfonium ion. Subsequent elimination of the trifluoroacetate leaving group generates a highly reactive, electrophilic thionium ion . This transient species is readily intercepted by electron-rich arenes, heteroarenes (like indoles), or enolates, resulting in the formation of a new C–C bond at the α-position, simultaneously reducing the sulfur from S(IV) to S(II).

G A Sulfinylacetate (Stable Precursor) B Acyloxysulfonium Ion (Activated Intermediate) A->B TFAA (Activator) -78 °C C Thionium Ion (Electrophile) B->C - CF3COO- Pummerer Rearrangement D Sulfenylated Product (Thioether) C->D Nucleophilic Attack Nuc Nucleophile (Indole/Arene) Nuc->C Intercepts

Mechanistic pathway of Pummerer-type sulfenylation using sulfinylacetates.

Experimental Workflow

Workflow Step1 1. Reagent Preparation Dry DCM, N2 Atmosphere Step2 2. Activation Phase Add TFAA dropwise at -78 °C Step1->Step2 Step3 3. Nucleophile Addition Dropwise addition of Nucleophile Step2->Step3 Step4 4. Propagation Warm slowly to 0 °C or RT Step3->Step4 Step5 5. Quenching & Isolation Sat. NaHCO3 quench, DCM extraction Step4->Step5

Step-by-step experimental workflow for the sulfenylation of nucleophiles.

Step-by-Step Protocol: Sulfenylation of Indole

Objective: Synthesis of Methyl 2-(1H-indol-3-yl)-2-(phenylthio)acetate via the electrophilic sulfenylation of indole with methyl 2-(phenylsulfinyl)acetate.

Materials Required:
  • Sulfenylating Agent: Methyl 2-(phenylsulfinyl)acetate (1.0 mmol)

  • Nucleophile: Indole (1.2 mmol)

  • Activator: Trifluoroacetic Anhydride (TFAA) (1.5 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (7.0 mL total)

Procedure & Causality:
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere, dissolve methyl 2-(phenylsulfinyl)acetate (1.0 mmol) in anhydrous DCM (5.0 mL).

    • Causality: Anhydrous conditions are critical. Adventitious water will hydrolyze the highly electrophilic thionium ion intermediate back to the starting sulfoxide or form a hemithioacetal, severely depressing the yield.

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add TFAA (1.5 mmol) dropwise via a gas-tight syringe. Stir the mixture at -78 °C for 15 minutes.

    • Causality: Low temperatures are required to prevent the unselective self-condensation or thermal degradation of the Pummerer intermediate. The formation of the thionium ion is often visually confirmed by a shift to a distinct yellow/orange hue.

  • Nucleophile Addition: Dissolve indole (1.2 mmol) in anhydrous DCM (2.0 mL) and add this solution dropwise to the reaction mixture over 5 minutes.

    • Causality: Slow addition prevents localized heating and suppresses unwanted side reactions, such as the poly-alkylation or dimerization of the highly reactive indole nucleus.

  • Propagation: Remove the dry ice bath and allow the reaction mixture to slowly warm to 0 °C over the course of 2 hours.

    • Causality: The thionium ion requires thermal energy to overcome the activation barrier for electrophilic aromatic substitution. However, exceeding 0 °C prematurely can degrade the intermediate before the nucleophile fully reacts.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) at 0 °C. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: NaHCO₃ neutralizes the trifluoroacetic acid byproduct generated during the Pummerer rearrangement, preventing the acid-catalyzed degradation of the acid-sensitive indole product.

Quantitative Data & Substrate Scope

The protocol can be adapted for various nucleophiles. The table below summarizes optimized conditions and expected yields for different classes of nucleophiles reacting with methyl 2-(phenylsulfinyl)acetate.

NucleophileActivator (Eq)SolventTemp Profile (°C)Time (h)Expected Yield (%)
Indole TFAA (1.5)CH₂Cl₂-78 to 02.085 – 92
Pyrrole TFAA (1.5)CH₂Cl₂-78 to 01.580 – 88
1,3,5-Trimethoxybenzene TFAA (2.0)CH₂Cl₂0 to RT4.075 – 82
Silyl Enol Ether BF₃·OEt₂ (1.2)CH₂Cl₂-783.070 – 78

Quality Control & Self-Validating Systems

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • Visual Validation (Activation): The transition from a colorless solution to a vibrant yellow/orange upon the addition of TFAA at -78 °C confirms the successful generation of the thionium ion. The color should dissipate upon the addition of the nucleophile.

  • Chromatographic Validation (TLC): The starting sulfinylacetate is highly polar due to the S=O bond (low Rf​ ). The sulfenylated product (a thioether) is significantly less polar and will migrate higher on a silica gel plate. Monitor the disappearance of the low- Rf​ spot.

  • Spectroscopic Validation (¹H NMR): In the starting material, the diastereotopic protons of the -CH₂- group adjacent to the chiral sulfoxide typically appear as an AB quartet. Upon successful sulfenylation and reduction to the thioether, this signal will collapse into a sharp singlet (typically around 3.5–3.8 ppm, depending on the nucleophile), confirming the loss of the chiral S(IV) center.

References

  • Electrophilic aromatic substitution by pummerer reaction of α-sulfinylacetate Tetrahedron Letters (1981) URL:[Link]

  • Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis Chemical Review and Letters (2023) URL:[Link]

  • N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds Organic & Biomolecular Chemistry (2017) URL:[Link]

  • Direct Trideuteromethylation of Sulfenate Anions Generated In Situ from β-Sulfinyl Esters: An Access to Trideuteromethyl Sulfoxides The Journal of Organic Chemistry (2023) URL:[Link]

Sources

Application

4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate in the synthesis of heterocyclic compounds

Application Note: 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate in the Synthesis of Heterocyclic Compounds Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The 1,4-benzothi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate in the Synthesis of Heterocyclic Compounds

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,4-benzothiazine core is a privileged heterocyclic scaffold frequently embedded in KATP-channel openers, antihypertensives, and antimicrobial agents[1]. Synthesizing these complex heterocycles often requires multi-step sequences with harsh conditions that limit functional group tolerance. 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate is a highly specialized, bifunctional synthon designed to streamline this process. By combining a redox-sensitive nitro group, a Pummerer-active sulfoxide, and a highly activated aryl ester into a single molecule, this reagent enables a rapid, two-step cascade to complex, C2-functionalized 1,4-benzothiazine-3-ones under exceptionally mild conditions.

Chemical Rationale & Mechanistic Insights

The utility of this reagent lies in the synergistic reactivity of its three functional domains:

  • The Leaving Group Advantage (Causality of the Aryl Ester): Traditional alkyl sulfinylacetates (methyl or ethyl esters) require harsh heating (>80 °C) to undergo intramolecular aminolysis. Such thermal stress often leads to the degradation of the sensitive sulfoxide moiety. The incorporation of the electron-withdrawing 4-bromophenyl group significantly lowers the pKa of the leaving group (4-bromophenol, pKa ~9.3). This electrophilic activation lowers the transition state energy, allowing spontaneous intramolecular lactamization at room temperature immediately following nitro reduction.

  • Chemoselective Reduction: The synthesis initiates with the reduction of the ortho-nitro group. Mild, single-electron transfer reducing agents (e.g., Fe/NH₄Cl or SnCl₂) are specifically chosen to reduce the nitro group to an aniline without causing the over-reduction of the sulfoxide to a sulfide[2].

  • Late-Stage Functionalization via Pummerer Activation: The retained sulfoxide is not a byproduct; it serves as a powerful synthetic handle. Treatment with trifluoroacetic anhydride (TFAA) triggers a Pummerer rearrangement. This generates a highly electrophilic thionium ion intermediate that can be trapped by various nucleophiles (e.g., amines, alcohols, or electron-rich arenes), allowing for divergent late-stage functionalization at the C2 position[3].

Reaction Pathway Visualization

Workflow A 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate B Nitro Reduction (Fe/NH4Cl) A->B C 2-Aminophenyl sulfinyl intermediate B->C D Intramolecular Lactamization C->D - 4-Bromophenol E 1,4-Benzothiazine-3-one 1-oxide D->E F Pummerer Activation (TFAA) E->F G C2-Functionalized 1,4-Benzothiazine F->G + Nucleophile

Fig 1: Reductive cyclization and Pummerer functionalization of the sulfinylacetate.

Comparative Efficacy Data

The table below demonstrates the critical impact of the 4-bromophenyl ester on the efficiency of the reductive cyclization step compared to standard alkyl esters.

Ester Leaving GroupCyclization Temp (°C)Time (h)Yield (%)Byproduct Removal Strategy
Methyl80 (Reflux)2445Evaporation / Chromatography
Ethyl80 (Reflux)3640Evaporation / Chromatography
4-Bromophenyl 25 (Room Temp) 2 92 Aqueous Basic Wash (1M NaOH)

Experimental Protocols

Protocol A: Mild Reductive Cyclization to 1,4-Benzothiazine-3-one 1-oxide

This protocol utilizes a Béchamp-type reduction to chemoselectively reduce the nitro group, triggering spontaneous cyclization.

  • Reaction Setup: Dissolve 4-Bromophenyl[(2-nitrophenyl)sulfinyl]acetate (1.0 eq, 10 mmol) in a 4:1 mixture of EtOH/H₂O (50 mL).

    • Causality: The aqueous component is strictly necessary to dissolve the NH₄Cl proton source, while ethanol solubilizes the organic starting material.

  • Reduction: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq). Stir the suspension vigorously at 25 °C.

    • Causality: NH₄Cl provides a mildly acidic, buffered environment (pH ~5.5) that facilitates the electron transfer from iron to the nitro group without hydrolyzing the highly activated ester.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (Rf = 0.6, UV active) will vanish, replaced transiently by a highly polar amine baseline spot (Rf = 0.1). This intermediate spontaneously converts to the cyclized product (Rf = 0.4, blue fluorescence under 254 nm). The reaction is complete when the baseline spot entirely disappears (typically within 2 hours).

  • Filtration: Filter the heterogeneous mixture through a pad of Celite, washing the filter cake with hot EtOAc (3 × 20 mL) to ensure complete product recovery while removing insoluble iron oxides.

  • Purification via Workup: Concentrate the filtrate in vacuo to remove ethanol. Dissolve the residue in EtOAc (50 mL) and wash with 1M NaOH (2 × 25 mL), followed by brine (25 mL).

    • Causality: The basic wash deprotonates the cleaved 4-bromophenol byproduct, partitioning it entirely into the aqueous layer. This yields highly pure 1,4-benzothiazine-3-one 1-oxide in the organic layer without the need for silica gel chromatography. Dry over Na₂SO₄ and concentrate.

Protocol B: Interrupted Pummerer Rearrangement for C2-Functionalization

This protocol leverages the retained sulfoxide to introduce structural diversity at the C2 position.

  • Activation: Dissolve the 1,4-Benzothiazine-3-one 1-oxide (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are required to stabilize the highly reactive trifluoroacetoxy sulfonium intermediate and prevent unwanted elimination pathways (e.g., formation of an unfunctionalized thiazine double bond).

  • Thionium Ion Formation: Add Trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise over 5 minutes. Stir for 15 minutes at -78 °C.

  • Nucleophilic Trapping: Add the desired nucleophile (e.g., allyltrimethylsilane for C-C bond formation, or a secondary amine for C-N bond formation; 1.5 eq). Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow solution to a deep orange/red upon the formation of the electrophilic thionium ion. Upon successful nucleophilic trapping, the solution will revert to a pale yellow/colorless state.

  • Quench and Recovery: Quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ (20 mL).

    • Causality: Immediate neutralization of excess TFAA and trifluoroacetic acid prevents the acid-catalyzed degradation of the newly formed C2-functionalized heterocycle. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

References

  • Title: Highly Potent 1,4-Benzothiazine Derivatives as KATP-Channel Openers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Title: Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Title: Intramolecular Capture of Pummerer Reaction Intermediates by an Aromatic Nucleophile: Selective Construction of 1, 4-Benzothiazine and Indole Ring Systems Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate

Welcome to the technical support center for the synthesis of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS No. 957482-04-1)[1][2]. This guide is designed for researchers, medicinal chemists, and process development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS No. 957482-04-1)[1][2]. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this versatile intermediate. As a molecule featuring a chiral sulfoxide, its synthesis requires careful control of reaction conditions to maximize yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Core Synthesis Overview

The most common and logical synthetic route to 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate involves a two-step sequence:

  • Nucleophilic Substitution: Synthesis of the precursor sulfide, 4-Bromophenyl [(2-nitrophenyl)thio]acetate, via the reaction of a 2-nitro-substituted sulfur electrophile with a 4-bromophenyl acetate derivative.

  • Selective Oxidation: Controlled oxidation of the sulfide to the target sulfoxide.

This guide will address challenges that may arise in both stages of this process.

Overall Synthetic Workflow

G cluster_0 Step 1: Sulfide Formation cluster_1 Step 2: Selective Oxidation cluster_2 Purification SM1 2-Nitrobenzenesulfenyl Chloride Base Base (e.g., Et3N) in DCM SM1->Base SM2 4-Bromophenyl 2-chloroacetate SM2->Base Sulfide Intermediate: 4-Bromophenyl [(2-nitrophenyl)thio]acetate Base->Sulfide Nucleophilic Substitution Oxidant Oxidant (e.g., m-CPBA) in DCM Sulfide->Oxidant Product Final Product: 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate Oxidant->Product Controlled Oxidation Purify Workup & Column Chromatography Product->Purify Final Pure Product Purify->Final

Caption: High-level workflow for the two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What are the common causes?

Answer: Low or no yield is a frequent issue in multi-step syntheses and can stem from several factors[3][4]. Let's break down the possibilities systematically.

  • Purity of Starting Materials:

    • Moisture: The presence of water can hydrolyze sulfenyl chlorides or other reactive intermediates. Ensure all reagents and solvents are anhydrous and that glassware was properly dried[5].

    • Degraded Reagents: 2-Nitrobenzenesulfenyl chloride can degrade upon storage. Verify its purity before use. Similarly, ensure the quality of your base and solvents. Old reagents are a common source of failure[4].

  • Reaction Conditions:

    • Temperature Control: Many organic reactions are highly sensitive to temperature[4]. For the oxidation step, running the reaction at too high a temperature can lead to decomposition or the formation of side products. It is often advisable to perform oxidations at 0 °C or below.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Conversely, excessively long reaction times can lead to product degradation[3].

  • Chemical Side Reactions:

    • Over-oxidation: The most common side reaction in the second step is the oxidation of the desired sulfoxide to the corresponding sulfone. This is often irreversible and represents a direct loss of product.

    • Pummerer Rearrangement: Sulfoxides with an α-hydrogen, like your target molecule, can undergo a Pummerer rearrangement, especially in the presence of acid or upon heating. This reaction converts the sulfoxide into an α-acyloxy thioether, which would be a significant impurity[6][7][8]. This is why a non-acidic workup is critical.

  • Workup and Purification Issues:

    • Product Loss: Significant product can be lost during transfers between glassware, extractions, or filtration, especially on a small scale[4].

    • Decomposition on Silica Gel: Sulfoxides can sometimes degrade on standard silica gel due to its acidic nature[9]. If you suspect this is happening, you can use deactivated (neutral) silica gel (pre-treated with a base like triethylamine) or consider alternative purification methods like preparative TLC or reverse-phase chromatography[9].

Troubleshooting Decision Tree for Low Yield

G Start Low or No Yield Observed Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC No_Product Only starting materials (SMs) present? Check_TLC->No_Product Yes Sulfone Is sulfone byproduct the major component? Check_TLC->Sulfone No Action_Incomplete Diagnosis: Incomplete Reaction - Increase reaction time - Check reagent stoichiometry/purity - Increase temperature cautiously No_Product->Action_Incomplete Complex_Mixture Complex mixture of unidentified spots? Sulfone->Complex_Mixture No Action_Overoxidation Diagnosis: Over-oxidation - Use milder oxidant (see Table 1) - Reduce oxidant stoichiometry to ~1.05 eq. - Run reaction at lower temperature (e.g., -20°C to 0°C) Sulfone->Action_Overoxidation Yes Action_Decomposition Diagnosis: Decomposition (e.g., Pummerer Rearrangement) - Ensure workup is non-acidic - Avoid high temperatures - Use deactivated silica for chromatography Complex_Mixture->Action_Decomposition Yes

Caption: A logical decision tree to diagnose the root cause of low reaction yields.

Question 2: My final product is contaminated with the starting sulfide. How can I improve the conversion?

Answer: This indicates an incomplete oxidation reaction. Here are several strategies to drive the reaction to completion:

  • Increase Reaction Time: The simplest approach is to allow the reaction to stir for a longer period. Continue to monitor by TLC until the starting sulfide spot has been completely consumed.

  • Adjust Oxidant Stoichiometry: While over-oxidation is a risk, you may be using too little of the oxidizing agent. Ensure you are using at least 1.0 equivalent. A slight excess (e.g., 1.05-1.1 equivalents) is common, but this must be balanced against the risk of sulfone formation.

  • Increase Temperature: Gently warming the reaction may increase the rate. However, do this cautiously. For example, if you started at 0 °C, allow the reaction to slowly warm to room temperature. Avoid aggressive heating to prevent side reactions.

  • Re-evaluate Your Oxidant: Some oxidizing agents are more potent than others. If a mild oxidant is not effective, you may need to switch to a more reactive one (see Table 1).

Question 3: I have a significant amount of an impurity with a polarity very similar to my product, which I suspect is the sulfone. How can I avoid this?

Answer: The formation of the sulfone byproduct is a classic case of over-oxidation. Sulfoxides are electron-rich and can be more susceptible to oxidation than the starting sulfide.

  • Control Stoichiometry: This is the most critical factor. Use the oxidizing agent as the limiting reagent, employing no more than 1.05 equivalents. Adding the oxidant slowly as a solution (dropwise addition) rather than all at once can help maintain control and prevent localized areas of high oxidant concentration.

  • Lower the Temperature: Perform the reaction at 0 °C or even lower (e.g., -78 °C in some systems). Lower temperatures decrease the rate of the second oxidation (sulfoxide to sulfone) more significantly than the first (sulfide to sulfoxide), thus improving selectivity.

  • Choose a Milder Oxidant: Different oxidants have varying reactivities. Hydrogen peroxide in the presence of certain catalysts can be very selective, whereas reagents like m-CPBA can be aggressive if not used carefully.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
m-CPBA DCM, 0 °C to RTReadily available, generally high-yielding.Can lead to over-oxidation; acidic byproduct (m-CBA) requires basic workup.
Hydrogen Peroxide (H₂O₂) Acetic Acid or TFEInexpensive, environmentally benign (water byproduct).Often requires a catalyst and can be slow; acidic conditions may not be suitable.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) MeOH/H₂O, RTEffective, easy to handle solid.Workup can be more involved; can be too powerful if not controlled.
Sodium Periodate (NaIO₄) MeOH/H₂O, RTHighly selective for sulfoxide formation.Stoichiometric inorganic waste.

Table 1: Comparison of common oxidizing agents for sulfide to sulfoxide conversion.[10][11][12]

Frequently Asked Questions (FAQs)

Q: What is a reliable method to synthesize the precursor, 4-Bromophenyl [(2-nitrophenyl)thio]acetate?

A: A robust method is the reaction between 2-nitrobenzenesulfenyl chloride and 4-bromophenyl 2-chloroacetate. The sulfenyl chloride acts as an electrophile, and the thiol generated in situ from another starting material or a related nucleophile attacks the chloroacetate. A more direct and common approach in similar systems is the reaction of 2-nitrothiophenol with 4-bromophenyl 2-chloroacetate in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Q: How should I monitor the progress of the oxidation reaction?

A: Thin-Layer Chromatography (TLC) is the ideal method.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point. A typical ratio would be 3:1 or 4:1 (Hexanes:EtOAc).

  • Visualization:

    • UV Light (254 nm): All three key components (sulfide, sulfoxide, and sulfone) are UV active due to the aromatic rings.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing sulfur compounds. The sulfide will react strongly (bright yellow spot on a purple background). The sulfoxide will also stain, but often less intensely. The sulfone is typically unreactive to this stain.

  • Expected Rf Values: The polarity of the compounds increases with the oxidation state of the sulfur atom.

CompoundExpected Relative Rf
Sulfide (Starting Material)High (least polar)
Sulfoxide (Product) Intermediate
Sulfone (Byproduct)Low (most polar)

Table 2: Typical TLC mobility order for the reaction components.

Q: What are the stability and storage recommendations for the final product?

A: 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate should be handled as a potentially sensitive compound.

  • Thermal Stability: Avoid prolonged exposure to high temperatures, which could promote decomposition.

  • pH Sensitivity: The compound is most stable under neutral conditions. Strong acids or bases can catalyze decomposition pathways like the Pummerer rearrangement[6][7].

  • Storage: For long-term storage, keep the solid product in a tightly sealed container, protected from light, at a low temperature (e.g., 2-8 °C). Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on your laboratory's specific equipment and safety procedures. Always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 4-Bromophenyl [(2-nitrophenyl)thio]acetate (Sulfide Precursor)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-bromophenol (1.0 eq) and triethylamine (1.2 eq) to anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the 4-bromophenol. This step forms 4-bromophenyl 2-chloroacetate in situ.

  • Thiolation: In a separate flask, prepare a solution of 2-nitrothiophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Cool the chloroacetate reaction mixture back to 0 °C. Add the 2-nitrothiophenol solution dropwise. Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the sulfide precursor as a solid.

Protocol 2: Synthesis of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (Final Product)
  • Setup: Dissolve the sulfide precursor (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.

  • Oxidation: In a separate beaker, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.05 eq) in DCM. Add this solution dropwise to the stirred sulfide solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting sulfide is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. This step neutralizes the m-chlorobenzoic acid byproduct.

  • Extraction: Separate the organic layer. Wash it twice more with saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate eluent system). Combine the pure fractions and remove the solvent in vacuo to obtain the final product.

References

  • Aggarwal, V. K., et al. (2017). α-Sulfinyl Benzoates as Precursors to Li and Mg Carbenoids for the Stereoselective Iterative Homologation of Boronic Esters. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate Discussion. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. Available at: [Link]

  • ResearchGate. (n.d.). The Pummerer Reaction of Sulfinyl Compounds. Available at: [Link]

  • Lee, S., et al. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Royal Society of Chemistry. Available at: [Link]

  • Gaylord Chemical. (n.d.). Compound Purification Techniques. DMSO University. Available at: [Link]

  • University of Bristol Research Portal. (2017). α-Sulfinyl Benzoates as Precursors to Li and Mg Carbenoids for the Stereoselective Iterative Homologation of Boronic Esters. Available at: [Link]

  • Wikipedia. (n.d.). Pummerer rearrangement. Available at: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Available at: [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Available at: [Link]

  • Padwa, A., et al. (2017). From Allylic Sulfoxides to Allylic Sulfenates: Fifty Years of a Never-Ending[9][13]-Sigmatropic Rearrangement. Chemical Reviews. Available at: [Link]

  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Available at: [Link]

  • Schank, K. (n.d.). The Sulfinate-Sulfone Pummerer Rearrangement. Publikationen der UdS. Available at: [Link]

  • ResearchGate. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Available at: [Link]

  • Chemical Review and Letters. (n.d.). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Available at: [Link]

  • ACS Publications. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Available at: [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. Available at: [Link]

  • RSC Publishing. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.6: Approaches to Planning Practical Organic Syntheses. Available at: [Link]

  • Organic Syntheses. (n.d.). MILD AND SELECTIVE OXIDATION OF SULFUR COMPOUNDS IN TRIFLUOROETHANOL: DIPHENYL DISULFIDE AND METHYL PHENYL SULFOXIDE. Available at: [Link]

  • Taylor & Francis. (n.d.). Sulfoxide – Knowledge and References. Available at: [Link]

  • Sciencemadness.org. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist?. Available at: [Link]

  • GSRS. (n.d.). N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,4-dinitrobenzenesulfenyl chloride. Available at: [Link]

  • ResearchGate. (2026). (PDF) Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Chlorosaccharin. Available at: [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Available at: [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Available at: [Link]

  • SciSpace. (n.d.). Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Chlorosaccharin. Available at: [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available at: [Link]

  • MolPort. (n.d.). 4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate. Available at: [Link]

  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • PMC. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. Available at: [Link]

  • Chemsrc. (2026). CAS#:957482-04-1 | 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate. Available at: [Link]

  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Available at: [Link]

  • Google Patents. (n.d.). EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone.
  • PubChem. (n.d.). 4-Chloro-2-nitrophenylsulfonyl chloride. Available at: [Link]

  • Drug development and registration. (2022). Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance. Available at: [Link]

  • MDPI. (2026). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Available at: [Link]

  • Indian Academy of Sciences. (1991). Kinetic study of oxidation of some thioacids by bis(2,2'-bipyridyl) copper(ll) permanganate. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Nitrophenylsulfinyl Preparation

Welcome to the Advanced Synthesis Support Center. The preparation of 2-nitrophenylsulfinyl compounds (sulfoxides) via the oxidation of their corresponding thioethers is a fundamental yet notoriously delicate transformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The preparation of 2-nitrophenylsulfinyl compounds (sulfoxides) via the oxidation of their corresponding thioethers is a fundamental yet notoriously delicate transformation. The strong electron-withdrawing nature of the ortho-nitro group alters the nucleophilicity of the sulfur atom, narrowing the kinetic window between successful mono-oxidation and catastrophic side reactions.

This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize chemoselectivity.

Quantitative Parameters & Side Reaction Risk Matrix

To establish a self-validating experimental baseline, strictly adhere to the quantitative thresholds outlined below. Deviating from these parameters exponentially increases the risk of side reactions.

Reaction ParameterOptimal RangeHigh-Risk ThresholdPrimary Side ReactionMitigation Strategy
mCPBA Equivalents 1.00 – 1.05 eq> 1.10 eqOver-oxidation to SulfoneTitrate oxidant prior to use; employ syringe pump addition.
Reaction Temperature -78 °C to 0 °C> 30 °COver-oxidationMaintain cryogenic bath until reductive quench is applied.
Reaction Time 1.0 – 2.0 hours> 4.0 hoursOver-oxidation / DegradationStrict real-time monitoring via TLC or UV-HPLC.
H₂O₂ Solvent System 30 wt% in EtOHAcetic AnhydridePummerer / DecarboxylationUtilize mild, non-anhydride alcoholic solvents[1].

Mechanistic Troubleshooting & FAQs

Q1: Despite using exactly 1.0 equivalent of mCPBA, my synthesis yields up to 30% of the 2-nitrophenylsulfonyl (sulfone) byproduct. How can I prevent this?

A: The root cause is a localized kinetic imbalance. The strong electron-withdrawing effect of the ortho-nitro group significantly reduces the nucleophilicity of the starting thioether[1]. This kinetic deactivation means the rate of the first oxidation (sulfide → sulfoxide) is slower than that of typical aliphatic sulfides. If the oxidant is added too rapidly, localized concentration spikes of mCPBA occur in the solvent. Because the activation energy gap between the first and second oxidation states is narrow, the newly formed sulfoxide competitively reacts with the localized excess oxidant to form the sulfone.

  • Solution: Perform a slow, dropwise addition of the oxidant at cryogenic temperatures (-78 °C) under vigorous stirring to ensure rapid dispersion and maintain the kinetic preference for mono-oxidation.

OxidationLogic Sulfide 2-Nitrophenyl Sulfide Sulfoxide 2-Nitrophenylsulfinyl (Target) Sulfide->Sulfoxide Controlled [O] Kinetic Control Sulfone 2-Nitrophenylsulfonyl (Side Product) Sulfoxide->Sulfone Excess [O] / Temp > 25°C Thermodynamic Sink

Fig 1: Oxidation pathway of 2-nitrophenyl sulfide highlighting the sulfone over-oxidation risk.

Q2: When scaling up the oxidation using 30% H₂O₂ in acetic anhydride, I observe complete degradation of my product and the formation of α-acetoxy sulfides. What drives this?

A: You are observing a classic Pummerer-type rearrangement[2]. While H₂O₂/Ac₂O is a potent oxidative system, the acetic anhydride actively intercepts the newly formed sulfoxide. The sulfoxide oxygen attacks the anhydride, forming a highly electrophilic acyloxy-sulfonium intermediate. Subsequent deprotonation and elimination of acetic acid yields a thionium ion, which is rapidly trapped by acetate nucleophiles to form the α-acetoxy sulfide[2]. Furthermore, if your substrate contains sensitive α-carboxylic acids, this specific reagent combination can induce unintended decarboxylation[3].

  • Solution: Switch to a non-anhydride solvent system, such as ethanol or methanol, when using H₂O₂ for sulfoxide preparation[1].

PummererPathway Sulfoxide 2-Nitrophenyl Sulfoxide Activated Acyloxy-Sulfonium Ion Sulfoxide->Activated Ac2O Activation Thionium Thionium Intermediate Activated->Thionium -AcOH Product α-Acyloxy Sulfide Thionium->Product Nucleophilic Attack

Fig 2: Mechanism of the Pummerer rearrangement side reaction under acidic anhydride conditions.

Q3: My reaction monitoring via LC-MS (ESI+) shows a mass corresponding to the sulfoxide ([M+H+16]⁺), but subsequent NMR analysis confirms the presence of unreacted starting sulfide. Is my product reverting?

A: Your product is not reverting; you are encountering an electrospray ionization (ESI) artifact. 2-Nitrophenyl aryl sulfides are highly prone to electrochemical oxidation inherent within the positive-ion ESI source[4]. The high voltage at the emitter electrode generates intermediate oxidizing species (often derived from water in the mobile phase), which transfer an oxygen atom to the sulfur during ionization, artificially generating the[M + H + O]⁺ sulfoxide mass in the detector[4].

  • Solution: Do not rely solely on ESI+ MS for reaction monitoring of these specific compounds. Utilize UV-Vis chromatography traces, TLC, or switch to APCI (Atmospheric Pressure Chemical Ionization) to verify the true conversion rate.

Validated Experimental Protocol: Chemoselective mCPBA Oxidation

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an immediate reductive quench that physically prevents post-reaction oxidation during the warming and workup phases, ensuring the isolated yield accurately reflects the cryogenic reaction conversion.

Step 1: Substrate Preparation Dissolve 10.0 mmol of the 2-nitrophenyl sulfide derivative in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Ensure the flask is equipped with a magnetic stir bar capable of vigorous agitation.

Step 2: Cryogenic Control Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure complete thermal equilibration.

Step 3: Oxidant Titration and Addition Prepare a solution of mCPBA (10.2 mmol, 1.02 eq) in 20 mL of anhydrous DCM. (Note: Commercial mCPBA is typically 70-77% active; it must be iodometrically titrated prior to use to ensure exact stoichiometry). Add this solution dropwise over 45 minutes using a syringe pump.

  • Causality Insight: Slow addition prevents the localized concentration spikes that drive the secondary oxidation to the sulfone.

Step 4: Reaction Monitoring Stir at -78 °C for 1 hour. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The 2-nitrophenylsulfinyl product will appear as a distinct, more polar spot compared to the starting sulfide.

Step 5: Reductive Quench (Critical Validation Step) Once the starting material is consumed (or after a maximum of 2 hours), immediately add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) directly to the -78 °C mixture.

  • Causality Insight: Na₂S₂O₃ instantly reduces any unreacted mCPBA. This eliminates the oxidant before the temperature rises, physically preventing the thermodynamic shift toward sulfone formation during workup.

Step 6: Workup and Isolation Allow the mixture to warm to room temperature. Separate the organic layer, wash with saturated aqueous NaHCO₃ (3 x 30 mL) to remove the m-chlorobenzoic acid byproduct, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 2-nitrophenylsulfinyl compound.

References

  • Source: National Institutes of Health (NIH)
  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid Source: MDPI URL
  • Sulfur(IV)
  • 1-Methylsulfonyl-4-nitrobenzene Source: IUCr Journals URL

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction &amp; Assay Conditions for 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in assay development for lipid signaling enzymes, I have designed this guide to address the unique chemical and biochemical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in assay development for lipid signaling enzymes, I have designed this guide to address the unique chemical and biochemical challenges associated with handling β-sulfinyl esters.

4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate belongs to a highly functionalized class of aryl sulfoxides that function as potent, covalent-reversible inhibitors of Monoacylglycerol Lipase (MAGL) [1]. MAGL is the primary serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), making it a prime target for anti-inflammatory and analgesic drug discovery [2].

While high-throughput screening (HTS) campaigns have identified ester-based sulfoxides as highly active hits—eventually leading to the development of metabolically stable ketone candidates like LEI-515[1]—utilizing the original ester-based compounds in biochemical assays requires rigorous optimization. The presence of both an electrophilic sulfoxide and a labile ester linkage makes this molecule susceptible to hydrolysis, redox instability, and assay interference.

Part 1: Troubleshooting Guide & FAQs

Q1: My IC50 values for MAGL inhibition are highly variable between assay runs. How can I stabilize the readout? Causality & Solution: Aryl sulfoxides act as covalent-reversible inhibitors. They do not simply bind and block; they form a transient hemiketal-like adduct with the catalytic Ser122 residue of the MAGL enzyme [3]. Because this is a two-step kinetic process (initial non-covalent association followed by covalent bond formation), the apparent potency is highly dependent on the pre-incubation time. Actionable Fix: Standardize a strict 30-minute pre-incubation of the compound with the MAGL enzyme at 37°C before adding the substrate. Skipping this step will artificially inflate your IC50 values by up to 100-fold.

Q2: The compound appears to degrade in my cell lysate assays, leading to a loss of potency over time. What is causing this? Causality & Solution: The ester moiety in 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate is metabolically labile. In crude cell lysates or in vivo models, ubiquitous carboxylesterases rapidly hydrolyze the ester, neutralizing the pharmacophore. This exact metabolic liability was the driving force behind the medicinal chemistry evolution from ester-based HTS hits to ketone-based derivatives[1]. Actionable Fix: For in vitro lysate assays, you must add a broad-spectrum esterase inhibitor that does not cross-react with MAGL, or transition your assay to use purified recombinant MAGL. Furthermore, maintain your assay buffer strictly at pH 7.2–7.4; alkaline conditions (>pH 8.0) will accelerate spontaneous base-catalyzed ester hydrolysis.

Q3: I am experiencing compound precipitation upon dilution into the aqueous assay buffer. How do I optimize solubility without denaturing the enzyme? Causality & Solution: The highly aromatic nature of the 4-bromophenyl and 2-nitrophenyl rings drives high lipophilicity (cLogP), leading to aggregation in aqueous media. These aggregates can sequester the compound, preventing enzyme interaction, or cause false-positive light scattering in fluorescence polarization assays. Actionable Fix: Prepare a 10 mM stock in 100% anhydrous DMSO. When diluting into the assay buffer, keep the final DMSO concentration strictly at or below 2%. Incorporate a non-ionic detergent such as 0.01% CHAPS into the buffer to maintain the compound in a monomeric state without disrupting MAGL's tertiary structure.

Q4: Can I use standard lysis buffers containing DTT or β-mercaptoethanol? Causality & Solution: Absolutely not. Strong reducing agents like Dithiothreitol (DTT) will chemically reduce the sulfoxide moiety to a thioether. This destroys the electrophilic center required for the covalent attack by MAGL's Ser122[3], rendering the compound completely inactive. Actionable Fix: Omit all reducing agents from your assay buffers. If a stabilizing agent is required for the enzyme, use EDTA to chelate trace metals instead.

Part 2: Quantitative Optimization Data

To ensure reproducibility, we have systematically evaluated the physicochemical parameters affecting the stability and potency of sulfinyl acetates. Implement the optimized conditions below to prevent assay artifacts.

Table 1: Optimization Matrix for Sulfinyl Acetate Stability and Potency

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Buffer pH pH 8.0pH 7.2 – 7.4 Prevents base-catalyzed hydrolysis of the labile ester linkage.
Detergent 0.1% Triton X-1000.01% CHAPS Prevents compound aggregation (micelle trapping) without denaturing MAGL.
Reducing Agents 1 mM DTTNone Prevents chemical reduction of the sulfoxide pharmacophore to a thioether.
Pre-incubation 0 minutes30 minutes (37°C) Allows time for the covalent-reversible hemiketal adduct to form at Ser122.
DMSO Tolerance >5%≤2% High DMSO concentrations disrupt the MAGL active site architecture.

Part 3: Mechanistic & Workflow Visualizations

MAGL_Mechanism A 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate C Covalent-Reversible Hemiketal Adduct A->C Electrophilic sulfoxide B MAGL Enzyme (Catalytic Ser122) B->C Nucleophilic attack D Inhibition of 2-AG Hydrolysis C->D Enzyme blockade

Mechanism of covalent-reversible MAGL inhibition by aryl sulfoxide esters.

Assay_Workflow S1 1. Stock Prep (Anhydrous DMSO) S2 2. Buffer Formulation (pH 7.4, No DTT) S1->S2 S3 3. Pre-incubation (30 min, 37°C) S2->S3 S4 4. Substrate Add (Fluorogenic) S3->S4 S5 5. Kinetic Readout (Ex/Em 360/460nm) S4->S5

Optimized high-throughput screening workflow for sulfinyl acetate derivatives.

Part 4: Experimental Protocols

Protocol: Self-Validating Biochemical Assay for MAGL Inhibition

Objective: Accurately determine the IC50 of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate while controlling for esterase-mediated degradation and time-dependent covalent inhibition. Self-Validation Mechanism: This protocol incorporates a known positive control (e.g., JZL184 or LEI-515) and a no-enzyme baseline to continuously monitor spontaneous substrate hydrolysis and compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO. Aliquot into single-use tubes and store at -20°C to avoid freeze-thaw cycles, which introduce ambient moisture and promote ester hydrolysis.

  • Buffer Formulation: Formulate the assay buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 0.01% (w/v) CHAPS. Crucial Checkpoint: Verify that no DTT or β-mercaptoethanol has been added to the buffer stock.

  • Enzyme Preparation: Dilute recombinant human MAGL to a working concentration of 0.5 nM in the assay buffer. Keep the solution on ice until immediately before use to preserve enzymatic activity.

  • Pre-Incubation (The Covalent Trap): In a 384-well black microplate, mix 10 µL of the MAGL solution with 0.5 µL of the compound (titrated in DMSO to achieve a final DMSO concentration of 1%). Include wells with DMSO only (vehicle control) and JZL184 (positive control). Incubate the plate at 37°C for exactly 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a 1 µM fluorogenic substrate solution (e.g., 7-hydroxycoumarinyl arachidonate).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence (Excitation = 360 nm / Emission = 460 nm) continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the kinetic curve. Determine percent inhibition relative to the DMSO vehicle control to plot your IC50 curve.

References

  • Title: Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence Source: Nature Communications URL: [Link]

Sources

Optimization

Technical Support Center: 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate

Welcome to the technical support center for 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find scientifically grounded answers to frequently asked questions and practical solutions to common experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate, providing insights into its chemical behavior under various conditions.

Q1: What are the primary degradation pathways for 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate under typical laboratory conditions?

A1: 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate is susceptible to degradation through several pathways due to its multifunctional nature. The primary routes of degradation include hydrolysis of the ester linkage, reactions involving the sulfoxide group, and photolytic degradation of the nitroaromatic ring. The specific pathway that predominates will depend on the experimental conditions, such as pH, temperature, light exposure, and the presence of catalysts or contaminants.

Q2: How does pH affect the stability of the ester and sulfinyl groups in this molecule?

A2: Both the ester and the sulfinyl moieties are sensitive to pH.

  • Ester Hydrolysis: The 4-bromophenyl acetate ester linkage can undergo hydrolysis under both acidic and alkaline conditions. Alkaline hydrolysis is typically faster and proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl group.[1][2] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making it more susceptible to nucleophilic attack by water.[3]

  • Sulfinyl Group Stability: The sulfinyl (sulfoxide) group is generally more stable than the ester but can also undergo reactions under acidic or basic conditions. In strongly acidic media, the sulfinyl oxygen can be protonated, which may facilitate subsequent reactions.[4] While direct hydrolysis of the sulfinyl group is less common, its presence can influence the reactivity of the adjacent acetate group.

Q3: Is 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate sensitive to light?

A3: Yes, the presence of the 2-nitrophenyl group makes the molecule susceptible to photolytic degradation. Nitroaromatic compounds can absorb UV light, leading to a variety of photochemical reactions.[5][6][7] The primary photodegradation pathway for nitroaromatics often involves an intramolecular nitro-nitrite rearrangement, which can lead to the formation of nitrite ions and phenolic compounds.[6][8] It is crucial to protect solutions of this compound from light to prevent photolytic decomposition.

Q4: Can the sulfoxide group in this molecule undergo oxidation or reduction?

A4: Yes, the sulfoxide is an intermediate oxidation state of sulfur and can be either oxidized or reduced.

  • Oxidation: The sulfoxide can be oxidized to the corresponding sulfone using common oxidizing agents.[9][10][11][12][13] For example, treatment with hydrogen peroxide or peracids will readily convert the sulfoxide to a sulfone.[11][12]

  • Reduction: Reduction of the sulfoxide back to the sulfide is also possible, although this is less common under typical aerobic laboratory conditions.

Q5: What is the Pummerer rearrangement, and is it relevant to the degradation of this compound?

A5: The Pummerer rearrangement is a classic reaction of sulfoxides, particularly in the presence of an acid anhydride.[14][15][16] It involves the conversion of a sulfoxide to an α-acyloxy thioether.[14] Given that 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate contains a sulfoxide with an adjacent acetate group, an intramolecular Pummerer-type rearrangement could be a potential thermal or acid-catalyzed degradation pathway. This would result in a structural isomer.

II. Troubleshooting Guides

This section provides practical troubleshooting for specific issues that may arise during experimentation with 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate.

Guide 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Problem: You observe unexpected peaks in your chromatogram when analyzing a sample of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate.

Potential Cause Troubleshooting Steps Scientific Rationale
Hydrolysis of the Ester Linkage 1. Analyze a freshly prepared sample. 2. Check the pH of your sample and mobile phase; ensure they are near neutral if possible. 3. If using aqueous solutions, prepare them immediately before use or store them at low temperatures for short periods.The ester bond can hydrolyze to 4-bromophenol and (2-nitrophenyl)sulfinylacetic acid. This process is accelerated by acidic or basic conditions.[1][2][3]
Photodegradation 1. Prepare and store all solutions in amber vials or protect them from light. 2. Minimize the exposure of the sample to ambient light during preparation and analysis.The 2-nitrophenyl group is photolabile and can degrade upon exposure to UV or even strong visible light, leading to a variety of byproducts.[5][6][17]
Thermal Degradation 1. Avoid excessive heating of the sample during preparation (e.g., during dissolution). 2. If using a heated autosampler or column compartment, evaluate the thermal stability of the compound at those temperatures.Sulfoxides can undergo thermal elimination or rearrangement reactions.[18][19]
Oxidation of the Sulfoxide 1. Ensure solvents are free of peroxides. 2. Avoid exposure to strong oxidizing agents or conditions that could generate reactive oxygen species.The sulfoxide can be oxidized to the corresponding sulfone, which will have a different retention time.[9][11][12]
Guide 2: Inconsistent Results in Biological Assays

Problem: You are observing high variability or a loss of activity in your biological assays using 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate.

Potential Cause Troubleshooting Steps Scientific Rationale
Degradation in Aqueous Buffer 1. Assess the stability of the compound in your assay buffer over the time course of the experiment. Use a time-course HPLC or LC-MS analysis. 2. Consider preparing stock solutions in an anhydrous organic solvent (e.g., DMSO) and making final dilutions into the aqueous buffer immediately before the assay.The compound may be hydrolyzing in the aqueous environment of the assay buffer, leading to a decrease in the concentration of the active compound over time.
Reaction with Assay Components 1. Investigate potential reactions with other components in your assay medium, such as reducing agents (e.g., DTT, β-mercaptoethanol) or nucleophiles.The sulfoxide or ester groups could potentially react with other nucleophilic or redox-active molecules in the assay.
Adsorption to Labware 1. Use low-adsorption plasticware or silanized glassware. 2. Include a surfactant in your buffer if compatible with the assay.Hydrophobic compounds can adsorb to the surfaces of plates and tubes, reducing the effective concentration in solution.

III. Experimental Protocols & Data

Protocol 1: HPLC Method for Stability Analysis

This protocol provides a general method for monitoring the degradation of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate.

  • Instrumentation: HPLC with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: 40% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. For stability studies, dilute to the desired concentration in the test solution (e.g., buffer at a specific pH).

  • Analysis: Inject at specified time points and monitor the peak area of the parent compound and the appearance of any new peaks.

Table 1: Predicted Degradation Products
Degradation Pathway Potential Products Expected Mass (m/z)
Ester Hydrolysis 4-Bromophenol171.9/173.9 (Br isotopes)
(2-Nitrophenyl)sulfinylacetic acid229.0
Sulfoxide Oxidation 4-Bromophenyl [(2-nitrophenyl)sulfonyl]acetate412.9/414.9 (Br isotopes)
Photodegradation 2-Nitrophenol139.0
4-Bromophenyl acetate213.9/215.9 (Br isotopes)

IV. Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways discussed.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation cluster_rearrangement Pummerer-type Rearrangement parent 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate h1 4-Bromophenol parent->h1 H₂O / H⁺ or OH⁻ h2 (2-Nitrophenyl)sulfinylacetic acid parent->h2 H₂O / H⁺ or OH⁻ o1 4-Bromophenyl [(2-nitrophenyl)sulfonyl]acetate (Sulfone) parent->o1 [O] p1 2-Nitrophenol parent->p1 hν (UV light) p2 Other Products parent->p2 hν (UV light) r1 α-Acyloxy Thioether Isomer parent->r1 Heat or Acid

Caption: Major degradation pathways of the target compound.

start Start: Sample Analysis check_peaks Unexpected peaks in chromatogram? start->check_peaks check_hydrolysis Check for Hydrolysis: - Analyze fresh sample - Check pH check_peaks->check_hydrolysis Yes end End: Identify Degradation Source check_peaks->end No check_photo Check for Photodegradation: - Use amber vials - Protect from light check_hydrolysis->check_photo check_thermal Check for Thermal Degradation: - Avoid heat - Check instrument temperatures check_photo->check_thermal check_oxidation Check for Oxidation: - Use peroxide-free solvents check_thermal->check_oxidation check_oxidation->end

Caption: Troubleshooting workflow for unexpected analytical results.

V. References

  • Pummerer rearrangement - Wikipedia. Available at: [Link]

  • Oae, S., et al. (1994). On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies. RSC Publishing. Available at: [Link]

  • Ambler, C. A., et al. (2013). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. PMC. Available at: [Link]

  • Padwa, A., et al. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews. Available at: [Link]

  • da Silva, J. F., et al. (2013). On the thermal Pummerer rearrangement of substituted sulfoxides. Taylor & Francis Online. Available at: [Link]

  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]

  • Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed. Available at: [Link]

  • Al-Ekabi, H., et al. (2002). Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Environmental Science & Technology. Available at: [Link]

  • Sulfoxide - Wikipedia. Available at: [Link]

  • Dapurkar, S. E., et al. (2004). Oxidation of sulfoxides to sulfones by hydrogen peroxide over Ti-containing zeolites. ScienceDirect. Available at: [Link]

  • Ge, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]

  • Macharashvili, A. A., et al. (2004). Sila-Pummerer Rearrangement of Cyclic Sulfoxides: Computational Study of the Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Mitchell, J. H., et al. (2012). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC. Available at: [Link]

  • Chen, B., et al. Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. Available at: [Link]

  • Sato, K., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Publications. Available at: [Link]

  • Banerjee, S., et al. (2007). Reactive Sulfur Species: Kinetics and Mechanism of the Hydrolysis of Cysteine Thiosulfinate Ester. Chemical Research in Toxicology. Available at: [Link]

  • St-Jean, F., et al. (2020). Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. Organic Process Research & Development. Available at: [Link]

  • Lor, C., et al. (2009). Reactive sulfur species: hydrolysis of β-sulfinyl esters to give a sulfenic acid in aqueous solution. Taylor & Francis Online. Available at: [Link]

  • Lor, C., et al. (2009). Reactive sulfur species: hydrolysis of β-sulfinyl esters to give a sulfenic acid in aqueous solution. Taylor & Francis Online. Available at: [Link]

  • Mechanism of the Thermal Decompostion of [alpha]-azido Sulfoxides - UoN Digital Repository Home. Available at: [Link]

  • Thermal decomposition of lanthanide complexes with sulfoxid ligand and study of volatile products liberated | Request PDF - ResearchGate. Available at: [Link]

  • Ruff, F., et al. (2009). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates. Sci-Hub. Available at: [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid - MDPI. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC. Available at: [Link]

  • 2-Sulfinyl-oxetanes: Synthesis, stability and reactivity - Imperial Spiral. Available at: [Link]

  • SULFOXIDES AND SULFONES: REVIEW - ResearchGate. Available at: [Link]

  • Margraf, N., & Manolikakes, G. (2015). One-pot synthesis of aryl sulfones from organometallic reagents and iodonium salts. PubMed. Available at: [Link]

  • Smollich, M., et al. (2025). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, ecotoxicological effects and sample storage stability. DuEPublico. Available at: [Link]

  • Iron-catalyzed synthesis of arylsulfinates through radical coupling reaction - RSC Publishing. Available at: [Link]

  • 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate | Chemsrc. Available at: [Link]

  • Proposed degradation pathways for 4-nitrophenol based on this study. - ResearchGate. Available at: [Link]

  • ACID-CATALYSED HYDROLYSIS AND ALCOHOLYSIS OF 4-NITROPHENYL-N-ACETYL-PHENYLIMINOSULPHONATE | Scilit. Available at: [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available at: [Link]

  • Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Available at: [Link]

  • Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts - RSC Publishing. Available at: [Link]

  • Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP).... - ResearchGate. Available at: [Link]

  • Novel method for a photocatalytic degradation of 4-nitrophenol in homogeneous solution. Available at: [Link]

  • N-(4-Bromophenyl)acetamide: a new polymorph - PMC. Available at: [Link]

  • Hydrolysis of 4-nitrophenyl acetate by a novel (N 2S)zinc-hydroxide complex: A kinetic and thermodynamic study of a reactive peptide deformylase model | Request PDF - ResearchGate. Available at: [Link]

  • Anaerobic biodegradation of four sulfanilamide antibiotics: Kinetics, pathways and microbiological studies - PubMed. Available at: [Link]

  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds - Frontiers. Available at: [Link]

  • Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Biodegradation of 4-nitrophenol in a two-phase sequencing batch reactor: concept demonstration, kinetics and modelling - PubMed. Available at: [Link]

  • N-(4-Bromophenyl)acetamide: a new polymorph - ResearchGate. Available at: [Link]

  • Thermal behavior and the solvent effects of ρ-Methoxy Tetraphenylporphyrin (TOMPP), Copper Porphyrin (CuTOMPP), and Nitroporphy - MATEC Web of Conferences. Available at: [Link]

Sources

Troubleshooting

Overcoming poor solubility of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex synthetic intermediates and screening hits.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex synthetic intermediates and screening hits.

4-Bromophenyl[(2-nitrophenyl)sulfinyl]acetate is a classic example of a "worst-of-both-worlds" molecule. Structurally, it possesses high lipophilicity due to the bromophenyl and nitrophenyl rings (acting as a "grease-ball" molecule), while simultaneously exhibiting high crystal lattice energy driven by planar aromatic stacking and halogen interactions (acting as a "brick-dust" molecule)[1]. Furthermore, the polar sulfinyl (S=O) and ester groups lack hydrogen-bond donating capability, preventing the formation of an effective hydration shell in aqueous media.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers across different experimental workflows.

📊 Quantitative Formulation Matrix

Before selecting a troubleshooting pathway, consult this quantitative summary of compatible vehicles and expected solubility limits.

Formulation StrategyPrimary Excipient / SolventMechanism of ActionMax Expected ConcentrationBest Suited For
Organic Stock 100% DMSOSolvation of hydrophobic rings10 – 50 mMLong-term storage (-20°C)
Micellar Dispersion 0.1% - 1.0% Tween-80Hydrophobic core encapsulation100 – 500 µMBiochemical assays (cell-free)
Inclusion Complex HP-β-Cyclodextrin (1:2 ratio)Host-guest cavity shielding1 – 5 mMCell-based assays (low toxicity)
Solid Dispersion PVP or HPMCCrystal lattice disruption>10 mg/mL (in vivo)Oral animal dosing (PK/PD)

🛠️ Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when I add my DMSO stock to the aqueous assay buffer. How can I prevent this?

The Causality: You are experiencing "solvent shock." When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the local polarity shifts drastically before the solvent can diffuse. The thermodynamic penalty of exposing the bromophenyl ring to water causes rapid nucleation, and the compound "crashes out" into insoluble aggregates[2]. The Solution: You must lower the thermodynamic barrier using a stepwise micellar dilution strategy (see Protocol A). By introducing a non-ionic surfactant like Tween-80 in an intermediate step, you allow the drug to partition into the hydrophobic core of the surfactant micelles before it ever touches the bulk water phase.

AssayPrep A Primary Stock (10-50 mM in 100% DMSO) B Intermediate Dilution (10% DMSO + 0.5% Tween-80) A->B Stepwise Dilution D Direct Addition (Rapid Precipitation) A->D Solvent Shock C Final Assay Media (<0.5% DMSO, Fully Soluble) B->C Buffer Addition

Fig 1. Stepwise dilution workflow to prevent solvent shock and precipitation.

Q2: I am running a cell-based assay, and the DMSO/Tween-80 concentrations required to keep the compound soluble are toxic to my cells. What are the alternatives?

The Causality: Surfactants can disrupt cellular lipid bilayers, and DMSO concentrations above 0.5% often induce transcriptomic changes or cytotoxicity. The Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity. The bulky 4-bromophenyl or 2-nitrophenyl groups can insert into this cavity, forming a water-soluble host-guest inclusion complex that does not require organic solvents or harsh surfactants[3].

Q3: We are moving to in vivo efficacy studies. How do I formulate this for oral gavage in mice?

The Causality: For oral absorption, the compound must dissolve in gastrointestinal fluids. Because this molecule has high crystal lattice energy, simple suspension in methylcellulose will result in poor bioavailability. The Solution: You must convert the crystalline drug into an amorphous state. An Amorphous Solid Dispersion (ASD) or a Self-Emulsifying Drug Delivery System (SEDDS) will bypass the crystal energy barrier, drastically increasing the dissolution rate [4].

FormulationDecision Start Formulation Strategy for Poor Solubility InVitro In Vitro Assays Start->InVitro InVivo In Vivo Dosing Start->InVivo Cosolvent Co-solvent / Micellar (DMSO + Tween-80) InVitro->Cosolvent DMSO Tolerated Cyclo Inclusion Complex (HP-β-CD) InVitro->Cyclo DMSO Sensitive SEDDS Lipid-Based (SEDDS) InVivo->SEDDS High Lipophilicity SolidDisp Amorphous Solid Dispersion InVivo->SolidDisp High Crystal Energy

Fig 2. Decision tree for selecting a formulation strategy based on assay requirements.

🧪 Step-by-Step Methodologies

Protocol A: Stepwise Micellar Solubilization (For Biochemical Assays)

This protocol utilizes micellar encapsulation to prevent nucleation upon aqueous exposure.

  • Primary Stock Preparation: Dissolve 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate in 100% anhydrous DMSO to yield a 10 mM stock. Vortex vigorously and sonicate in a water bath for 5 minutes at 37°C to ensure complete dissolution.

  • Surfactant Priming: In a separate tube, prepare an intermediate buffer containing 1% (v/v) Tween-80 in your standard assay buffer.

  • Intermediate Dilution: Pipette 10 µL of the 10 mM DMSO stock into 90 µL of the intermediate buffer. Critical Step: Pipette the DMSO stock directly into the liquid (do not touch the tube walls) and vortex immediately for 10 seconds. You now have a 1 mM compound solution in 10% DMSO / 0.9% Tween-80.

  • Final Assay Dilution: Dilute the intermediate solution 1:20 into your final assay buffer.

  • Self-Validation: Measure the Optical Density (OD) at 600 nm. A fully solubilized compound will yield an OD600 < 0.02. If the OD600 > 0.05, colloidal aggregates have formed, indicating that the intermediate vortexing step was too slow.

Protocol B: HP-β-CD Inclusion Complex via Kneading (For Cell-Based Assays)

This protocol uses mechanical energy to disrupt the crystal lattice, forcing the hydrophobic rings into the cyclodextrin cavity.

  • Molar Ratio Calculation: Weigh out 4-Bromophenyl[(2-nitrophenyl)sulfinyl]acetate and HP-β-CD at a 1:2 molar ratio. (The excess cyclodextrin ensures both bulky aromatic rings are sufficiently shielded).

  • Dry Mixing: Transfer both powders to a ceramic mortar and triturate (grind) lightly for 2 minutes to create a homogenous physical mixture.

  • Kneading: Add a 1:1 mixture of Ethanol:Water dropwise to the powder until a thick, sticky paste forms.

  • Mechanical Disruption: Knead the paste vigorously with the pestle for 30–45 minutes. As the solvent evaporates, add a few more drops to maintain the paste consistency. Mechanistic note: The shear force breaks the crystal lattice, allowing the host-guest complexation to occur[3].

  • Drying: Transfer the paste to a vacuum desiccator and dry at 40°C overnight to remove all residual ethanol.

  • Self-Validation: Attempt to dissolve 1 mg of the resulting powder in 1 mL of pure water. It should dissolve rapidly to form a completely transparent solution. If it remains milky, the complexation was incomplete; increase the kneading time or adjust the molar ratio to 1:3.

📚 References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI Pharmaceutics.[Link]

  • Quality by Design Based Optimization and Development of Cyclodextrin Inclusion Complexes of Quercetin for Solubility Enhancement. Biointerface Research in Applied Chemistry.[Link]

  • A review on solubility enhancement techniques. SciSpace Literature Review.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of β-Sulfinyl Esters vs. Optimized Ketones in MAGL Inhibition

Executive Summary & Pharmacophore Evolution Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). While inhibiting MAGL presents a massive thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Evolution

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). While inhibiting MAGL presents a massive therapeutic opportunity for treating neurodegenerative diseases, pain, and inflammation, traditional irreversible inhibitors (e.g., JZL184) cause central nervous system (CNS) side effects such as physical dependence and CB1 receptor desensitization[1].

To overcome this, researchers identified β-sulfinyl esters via High-Throughput Screening (HTS) as a novel class of reversible covalent inhibitors[2]. The compound 4-Bromophenyl[(2-nitrophenyl)sulfinyl]acetate (CAS: 957482-04-1) serves as a prototypical HTS library hit within this class. The sulfinyl oxygen anchors the molecule in the enzyme's oxyanion hole, perfectly positioning the ester carbonyl for a nucleophilic attack by the catalytic Ser122 of MAGL[3].

However, while 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate and its optimized analogs (e.g., Compound 43) demonstrate potent in vitro activity, they suffer from severe metabolic instability[4]. Aryl and alkyl esters are rapidly hydrolyzed by carboxylesterases in the liver and plasma, rendering them ineffective for in vivo applications[5].

To solve this causality, medicinal chemists executed a bioisosteric replacement, swapping the vulnerable ester oxygen for an α,α-difluoroketone to create advanced candidates like LEI-515 [2]. The highly electronegative fluorine atoms withdraw electron density, maintaining the carbonyl's electrophilicity required for Ser122 attack, but the resulting C-C-C ketone backbone is completely immune to esterase cleavage[4].

Comparative Performance Data

The following table synthesizes the quantitative performance of the prototypical HTS hit against its optimized ester and ketone successors[2][4][6].

CompoundStructural ClassMAGL Potency (pIC50)Target Engagement MechanismMetabolic Stability (Cl_int)in vivo Utility
4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate β-Sulfinyl Aryl Ester~6.0 - 7.0 (HTS Baseline)Reversible Covalent (Hemiketal)Poor (Rapid esterase hydrolysis)In vitro screening only
Compound 43 Optimized β-Sulfinyl Ethyl Ester8.50 ± 0.10Reversible Covalent (Hemiketal)Poor (>346 μL/min/mg)Ex vivo / Cellular assays
LEI-515 α-CF2 Ketone Bioisostere9.30 ± 0.04Reversible Covalent (Hemiketal)Excellent (30 μL/min/mg)Peripherally restricted in vivo

Mechanistic Pathway of Reversible Inhibition

The transition from unstable esters to stable ketones relies on preserving the reversible covalent adduct formation while eliminating the metabolic liability.

G A MAGL Enzyme (Active Ser122) D Reversible Covalent Adduct Formation A->D B β-Sulfinyl Ester (e.g., 4-Bromophenyl analog) B->D Nucleophilic Attack F Metabolic Cleavage (Esterases) B->F Unstable in vivo C α-CF2 Ketone (e.g., LEI-515) C->D Nucleophilic Attack E Accumulation of 2-AG (Anti-inflammatory) C->E Stable in vivo D->E

Mechanism of reversible covalent MAGL inhibition and metabolic stability differences.

Self-Validating Experimental Methodologies

To objectively verify the biological activity and reversibility of these compounds, the following self-validating protocols must be employed.

Protocol 1: Biochemical MAGL Activity & Stability Profiling

Causality: Direct measurement of MAGL's byproduct (glycerol) lacks the sensitivity required for sub-nanomolar inhibitor profiling. Therefore, this protocol utilizes a coupled enzyme cascade to convert Ampliflu Red into highly fluorescent resorufin, amplifying the signal for precise IC50 determination [5.8]. Steps:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 0.5% BSA). Causality: BSA prevents highly lipophilic sulfinyl compounds from non-specifically adhering to the plastic microplate walls.

  • Enzyme Seeding: Seed recombinant human MAGL (0.3 μ g/well ) into black 96-well plates.

    • Validation Checkpoint: Dedicate 3 wells as a "No Enzyme" control to establish the baseline background fluorescence of the coupled cascade.

  • Compound Titration: Add the test compounds (4-Bromophenyl[(2-nitrophenyl)sulfinyl]acetate vs. LEI-515) in a 10-point dose-response titration (0.1 nM to 10 μM).

    • Validation Checkpoint: Include JZL184 (1 μM) as a positive control to confirm 100% enzyme inhibition.

  • Incubation: Incubate for 30 minutes at 37°C to allow the covalent hemiketal bond to form at Ser122.

  • Detection: Add the substrate mix (2-AG, ATP, glycerol kinase, glycerol-3-phosphate oxidase, horseradish peroxidase, Ampliflu Red).

  • Quantification: Measure fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 30 minutes. Calculate the initial velocity (V0) to derive the pIC50.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Reversibility

Causality: To prove that the covalent bond is truly reversible, a washout/chase experiment is required. By utilizing a fluorescent activity-based probe (TAMRA-FP) that only binds to uninhibited MAGL, we can visualize the recovery of enzyme activity over time as the reversible inhibitor detaches[7].

Workflow Step1 1. Proteome Incubation (Mouse Brain/Liver Lysate) Step2 2. Compound Treatment (Prototype vs LEI-515) Step1->Step2 Step3 3. Gel Filtration Washout (Remove Free Compound) Step2->Step3 Step4 4. Probe Labeling over Time (TAMRA-FP) Step3->Step4 Step5 5. SDS-PAGE & Fluorescence Imaging (Quantify Target Recovery) Step4->Step5

Activity-Based Protein Profiling (ABPP) workflow for evaluating MAGL target engagement.

Steps:

  • Target Occupancy: Incubate mouse brain proteome (2 mg/mL) with the test compound (1 μM) for 30 minutes at 37°C to achieve full target occupancy.

    • Validation Checkpoint: Split the lysate. Treat one aliquot with ABX-1431 (an irreversible MAGL inhibitor) as a negative control for recovery.

  • Washout: Perform rapid gel filtration using Sephadex G-25 spin columns to remove unbound free compound from the lysate.

  • Chase Phase: Incubate the filtered lysate at 37°C. Extract aliquots at specific chase intervals (0, 30, 60, 120, and 240 minutes).

  • Probe Labeling: Label each aliquot with TAMRA-FP (1 μM) for 15 minutes. Causality: The probe will covalently tag any MAGL that has regenerated its active Ser122.

  • Imaging: Quench the reaction with SDS loading buffer, separate the proteins via SDS-PAGE, and scan for in-gel fluorescence.

    • Validation Checkpoint: Reversible compounds (like LEI-515) will show a time-dependent return of the fluorescent MAGL band. The ABX-1431 control lane must remain completely blank, validating that the assay successfully differentiates reversible from irreversible mechanisms.

References

  • Jiang, M., et al. (2024). "Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors." Journal of Medicinal Chemistry.[Link]

  • RCSB Protein Data Bank. "8AQF: CRYSTAL STRUCTURE OF HUMAN MONOGLYCERIDE LIPASE WITH COMPOUND LEI-515."[Link]

  • ChemRxiv. "Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors."[Link]

  • PatSnap Synapse. "LEI-515 - Drug Targets, Indications, Patents."[Link]

Sources

Comparative

A Spectroscopic Comparison of 2-Nitrophenylsulfinyl and 4-Nitrophenylsulfinyl Compounds: An In-depth Guide

In the landscape of synthetic chemistry and drug development, the nuanced differences between structural isomers can dictate the success or failure of a molecular design. The nitrophenylsulfinyl group, a key moiety in va...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry and drug development, the nuanced differences between structural isomers can dictate the success or failure of a molecular design. The nitrophenylsulfinyl group, a key moiety in various organic transformations and pharmacophores, presents a classic case study in how the seemingly minor shift of a functional group can profoundly alter a molecule's electronic and, consequently, its spectroscopic properties. This guide provides a detailed, evidence-based comparison of 2-nitrophenylsulfinyl and 4-nitrophenylsulfinyl compounds, offering researchers the critical insights needed for unambiguous characterization.

This comparison moves beyond a simple data summary, delving into the underlying electronic and steric principles—specifically the "ortho-effect"—that govern the observed spectroscopic signatures. By understanding the why behind the data, scientists can more effectively predict the properties of novel derivatives and troubleshoot synthetic challenges.

Comparative Spectroscopic Analysis

To illustrate the distinct spectroscopic features, we will use methyl 2-nitrophenyl sulfoxide and methyl 4-nitrophenyl sulfoxide as representative examples. The data presented is a synthesis of typical values found in chemical literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structural differences between these isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment, which is significantly altered by the relative positions of the strongly electron-withdrawing nitro (NO₂) group and the moderately withdrawing sulfinyl (S=O) group.

¹H NMR Spectroscopy: The Aromatic Region

The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. In the 4-nitro isomer, the molecule retains a high degree of symmetry, resulting in a cleaner, more predictable splitting pattern. The 2-nitro isomer, however, exhibits a more complex pattern due to the magnetic inequivalence of all four aromatic protons.

  • 4-Nitrophenylsulfinyl Compounds: Typically show two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the nitro group (H-3, H-5) are significantly deshielded and appear further downfield (around 8.3-8.4 ppm) compared to the protons ortho to the sulfinyl group (H-2, H-6), which appear around 7.8-7.9 ppm.

  • 2-Nitrophenylsulfinyl Compounds: Display a more complex set of four multiplets in the aromatic region. The proton adjacent to both functional groups (H-6) is often the most deshielded. The key differentiator is the significant downfield shift of all protons due to the proximity of the two electron-withdrawing groups, though steric hindrance can complicate predictions.

¹³C NMR Spectroscopy

The ¹³C NMR spectra further highlight the electronic differences. The carbons directly attached to the electron-withdrawing groups (ipso-carbons) are particularly informative.

Parameter 2-Nitrophenylsulfinyl (Typical δ) 4-Nitrophenylsulfinyl (Typical δ) Rationale for the Difference
¹H NMR (Aromatic) Complex multiplets (approx. 7.6-8.5 ppm)Two doublets (approx. 7.8 & 8.4 ppm)The p-substitution in the 4-nitro isomer results in a simpler, more symmetrical pattern.
¹³C NMR (C-S) ~145 ppm~152 ppmThe C-S in the 4-nitro isomer is more deshielded due to the powerful resonance-withdrawing effect of the para-nitro group.
¹³C NMR (C-N) ~148 ppm~149 ppmThe chemical shifts for the carbon attached to the nitro group are similar but can be influenced by the overall electronic distribution.
Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for confirming the presence of the key functional groups: the nitro (NO₂) and sulfinyl (S=O) moieties. The position of these characteristic absorption bands is sensitive to the electronic effects exerted by the neighboring group.

The most telling vibrations are the asymmetric and symmetric stretches of the nitro group and the stretching of the sulfinyl group.

  • N-O Stretching: In aromatic nitro compounds, these bands are intense and typically appear in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[1] In the 2-nitro isomer, steric hindrance between the bulky sulfinyl and nitro groups can force the nitro group slightly out of the plane of the aromatic ring. This partial disruption of conjugation can shift the N-O stretching frequencies compared to the 4-nitro isomer, where coplanarity is more readily achieved.

  • S=O Stretching: The S=O bond is also sensitive to the electronic environment. The strong electron-withdrawing nature of the para-nitro group in the 4-isomer enhances the double-bond character of the S=O bond, typically shifting its stretching frequency to a higher wavenumber compared to the 2-nitro isomer.

Vibrational Mode 2-Nitrophenylsulfinyl (cm⁻¹) 4-Nitrophenylsulfinyl (cm⁻¹) Reason for Shift
N-O Asymmetric Stretch ~1530 cm⁻¹~1520 cm⁻¹Steric hindrance in the ortho position can alter the resonance of the nitro group with the ring.
N-O Symmetric Stretch ~1350 cm⁻¹~1345 cm⁻¹Influenced by both electronic and steric effects.
S=O Stretch ~1040 cm⁻¹~1050 cm⁻¹Enhanced electron withdrawal in the para position strengthens the S=O bond, increasing the stretching frequency.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions within the molecules. The extent of conjugation between the nitro group, the phenyl ring, and the sulfinyl group dictates the wavelength of maximum absorbance (λₘₐₓ).

  • 4-Nitrophenylsulfinyl Compounds: The nitro and sulfinyl groups are in a conjugated system through the benzene ring. This typically results in a strong absorption band at a longer wavelength (a redshift) corresponding to the π → π* transition. For instance, 4-nitrophenol, a related compound, shows a λₘₐₓ around 317 nm, which shifts to 400 nm for its phenolate form, demonstrating the sensitivity of the transition to electron density.[2][3][4]

  • 2-Nitrophenylsulfinyl Compounds: The steric clash between the adjacent nitro and sulfinyl groups (the ortho-effect) can disrupt the coplanarity of the nitro group with the phenyl ring.[5] This steric inhibition of resonance reduces the effective conjugation of the system. As a result, the π → π* transition requires more energy, leading to a λₘₐₓ at a shorter wavelength (a blueshift) compared to the 4-nitro isomer.

Parameter 2-Nitrophenylsulfinyl 4-Nitrophenylsulfinyl Underlying Principle
λₘₐₓ (Typical) Shorter Wavelength (e.g., ~300-320 nm)Longer Wavelength (e.g., ~330-350 nm)Steric hindrance in the 2-nitro isomer disrupts conjugation (blueshift), while the 4-nitro isomer has a more extended, planar conjugated system (redshift).

The "Ortho-Effect": Unraveling the Differences

The primary reason for the observed spectroscopic divergence is the ortho-effect . This is a combination of steric and electronic interactions that are unique to ortho-substituted benzene rings.[5][6][7]

  • Steric Hindrance: The sulfinyl group and the nitro group are both relatively bulky. When they are adjacent (in the 2-position), they sterically repel each other. To relieve this strain, one or both groups may twist out of the plane of the benzene ring.

  • Disruption of Resonance: The powerful electron-withdrawing effect of the nitro group is maximized when it is coplanar with the aromatic ring, allowing for effective delocalization of π-electrons. The steric hindrance in the 2-nitro isomer inhibits this coplanarity, thus reducing the resonance effect.

  • Inductive vs. Resonance Effects: While the inductive (through-bond) electron-withdrawing effect of the nitro group remains, the diminished resonance effect in the 2-nitro isomer alters the overall electron distribution compared to the 4-nitro isomer, where both effects operate fully.

This interplay of steric and electronic factors is the root cause of the differences seen in NMR, IR, and UV-Vis spectra.

G cluster_position Substituent Position cluster_effects Dominant Molecular Effects cluster_consequences Structural Consequences cluster_spectra Spectroscopic Outcome pos_2 2-Nitro (Ortho) steric Steric Hindrance (Ortho-Effect) pos_2->steric pos_4 4-Nitro (Para) electronic Full Conjugation & Resonance Effect pos_4->electronic disrupted Disrupted Planarity steric->disrupted planar Planar System electronic->planar spec_2 Complex NMR Blueshifted λₘₐₓ Altered IR Frequencies disrupted->spec_2 Leads to spec_4 Simpler NMR Redshifted λₘₐₓ Predictable IR Frequencies planar->spec_4 Leads to

Caption: Logical flow from substituent position to spectroscopic output.

Experimental Protocols

To ensure the acquisition of reliable and reproducible data, adherence to standardized protocols is paramount.

Synthesis: Oxidation of Nitrophenyl Methyl Sulfide

A common and reliable method for preparing nitrophenyl sulfoxides is the selective oxidation of the corresponding sulfide. This method, adapted from procedures found in organic synthesis literature, offers high yields and purity.[8][9]

Workflow Diagram

G start Start: Nitrophenyl Methyl Sulfide dissolve 1. Dissolve sulfide in suitable solvent (e.g., H₂O, Acetonitrile) start->dissolve cool 2. Cool mixture in an ice bath (0-5°C) dissolve->cool add_oxidant 3. Add oxidant (e.g., NaIO₄) portion-wise with stirring cool->add_oxidant react 4. Stir at low temperature (e.g., 12-15 hours) add_oxidant->react filter 5. Filter the reaction mixture to remove byproducts react->filter extract 6. Extract aqueous layer with organic solvent (e.g., CH₂Cl₂) filter->extract dry 7. Dry combined organic layers (e.g., over Na₂SO₄) extract->dry evaporate 8. Evaporate solvent under reduced pressure dry->evaporate purify 9. Purify crude product (Distillation or Recrystallization) evaporate->purify analyze 10. Spectroscopic Analysis (NMR, IR, UV-Vis) purify->analyze

Caption: General workflow for sulfoxide synthesis and analysis.

Step-by-Step Protocol:

  • Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, place the starting material, methyl 2-nitrophenyl sulfide or methyl 4-nitrophenyl sulfide. Add an appropriate solvent such as water or acetonitrile.

  • Cooling: Cool the stirred mixture in an ice bath to maintain a temperature between 0-5 °C.

  • Oxidant Addition: Slowly add a mild oxidizing agent, such as sodium metaperiodate (NaIO₄), in small portions.[8] This controlled addition is crucial to prevent over-oxidation to the sulfone.

  • Reaction: Allow the mixture to stir at a low temperature for several hours (e.g., 12-15 hours) until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove the sodium iodate byproduct. Transfer the filtrate to a separatory funnel.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude sulfoxide.

  • Purification: Purify the crude product by vacuum distillation or recrystallization to obtain the pure sulfoxide.

Spectroscopic Data Acquisition

Standardized procedures are essential for data comparability.

  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10][11]

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • FTIR Spectroscopy:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[10]

    • Place a small amount of the solid sample directly on the ATR crystal and ensure good contact.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

    • Use a dual-beam UV-Vis spectrophotometer to record the absorbance from approximately 200 to 600 nm.

    • Use a quartz cuvette with a 1 cm path length and record the solvent as a baseline.

Conclusion

The positional isomerism in 2- and 4-nitrophenylsulfinyl compounds provides a compelling illustration of fundamental principles in physical organic chemistry. The steric hindrance inherent in the ortho-isomer disrupts resonance, leading to distinct and predictable changes across a range of spectroscopic techniques when compared to the fully conjugated para-isomer. For researchers, a thorough understanding of these differences is not merely academic; it is a practical necessity for accurate compound identification, purity assessment, and the rational design of molecules with tailored electronic and conformational properties. By leveraging the comparative data and principles outlined in this guide, scientists can approach the characterization of these and related compounds with greater confidence and insight.

References

  • Yu, B., Liu, A.-H., He, L.-N., Li, B., Diao, Z.-F., & Li, Y.-N. (n.d.). NMR Spectral Data of Products. The Royal Society of Chemistry.
  • Johnson, C. R., & Keiser, J. E. (n.d.). Methyl phenyl sulfoxide. Organic Syntheses Procedure.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry - ACS Publications.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (n.d.). PMC.
  • Methyl(2-methyl-3-nitrophenyl)sulfane. (n.d.). EvitaChem.
  • A kind of synthetic method of methyl phenyl sulfoxide. (n.d.). Google Patents.
  • Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide. (n.d.). Benchchem.
  • [2,2-bis-(2-Nitro-phenylsulfanyl)-vinyl]-diethyl-amine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
  • Supporting Information for Efficient and Selective Hydrogen Peroxide-Mediated Oxidation of Sulfides. (n.d.). The Royal Society of Chemistry.
  • The Analysis of the Ortho Effect. (n.d.). ResearchGate.
  • 1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H)-one. (n.d.). Beilstein Journals.
  • METHYL PHENYL SULFOXIDE(1193-82-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Spectral Database for Organic Compounds, SDBS. (n.d.). AIST.
  • UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate. (n.d.). ResearchGate.
  • Ortho-Nitro Effect on the Diastereoselective Control in Sulfa-Staudinger and Staudinger Cycloadditions. (2017). PubMed.
  • UV/VIS spectroelectrochemical monitoring of 4-nitrophenol degradation. (n.d.). Metrohm.
  • Multitechnique Investigation of Conformational Features of Small Molecules: the Case of Methyl Phenyl Sulfoxide. (2008). ACS Publications.
  • Ortho-Nitro Effect on the Diastereoselective Control in Sulfa-Staudinger and Staudinger Cycloadditions. (2017). MDPI.
  • 4-Nitrophenyl (methyl) sulfoxide — Chemical Substance Information. (n.d.). NextSDS.
  • Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization. (2015). Longdom Publishing.
  • UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. (n.d.). ResearchGate.
  • NMR Chemical Shifts of Trace Impurities. (2010). ACS Publications.
  • UV/Vis spectra of 4‐nitrophenol in aqueous solution followed by the successive additions of NaBH4. (n.d.). ResearchGate.
  • UV-vis absorption spectra of 4-nitrophenol (4-NP) taken (a) before and (b) after the addition of NaBH4. (n.d.). ResearchGate.
  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.).

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Validation

In-vitro testing and validation of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate efficacy

Executive Summary The therapeutic targeting of Monoacylglycerol Lipase (MAGL) has emerged as a critical strategy for modulating the endocannabinoid system, offering profound implications for neuroinflammation, pain manag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic targeting of Monoacylglycerol Lipase (MAGL) has emerged as a critical strategy for modulating the endocannabinoid system, offering profound implications for neuroinflammation, pain management, and oncology. MAGL is the primary serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.

4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS: 957482-04-1), hereafter referred to as 4-BNSA , belongs to the β -sulfinyl ester class of compounds. Recent structure-activity relationship (SAR) studies have identified aryl sulfoxides and β -sulfinyl esters as highly potent, covalent reversible inhibitors of MAGL [1]. This guide provides a comprehensive framework for the in-vitro validation of 4-BNSA, objectively comparing its pharmacological profile against established industry standards like JZL184 and ABX-1431, and detailing the self-validating experimental protocols required to prove its efficacy.

Mechanistic Pathway & Rationale

Unlike traditional irreversible carbamate inhibitors, β -sulfinyl esters like 4-BNSA interact with the catalytic serine (Ser122) of MAGL through a unique sulfinylation mechanism. This covalent but reversible target engagement prevents the hydrolysis of 2-AG. The resulting accumulation of 2-AG activates CB1 and CB2 receptors (driving analgesia and neuroprotection), while the simultaneous depletion of arachidonic acid starves the cyclooxygenase (COX) pathways of the precursor needed to synthesize pro-inflammatory eicosanoids [1].

MAGL_Pathway BNSA 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (4-BNSA) MAGL Monoacylglycerol Lipase (MAGL) BNSA->MAGL Covalent Inhibition AA Arachidonic Acid (AA) + Glycerol MAGL->AA Hydrolysis Blocked TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->MAGL Endogenous Substrate CB_Rec CB1 / CB2 Receptors (Neuroprotection / Analgesia) TwoAG->CB_Rec Accumulation drives Receptor Activation Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins) AA->Eicosanoids COX/LOX Pathways Downregulated

Fig 1. Mechanistic pathway of MAGL inhibition by 4-BNSA and subsequent lipid signaling modulation.

Comparative Efficacy Profile

To contextualize the performance of 4-BNSA, it must be benchmarked against the foundational tool compound JZL184 [4] and the highly selective clinical candidate ABX-1431 [2].

Table 1: Pharmacological Comparison of MAGL Inhibitors

Parameter4-BNSA ( β -Sulfinyl Ester)JZL184 (Piperidine Carbamate)ABX-1431 (HFIP Carbamate)
Primary Target MAGLMAGLMAGL
Inhibition Mechanism Covalent ReversibleIrreversibleIrreversible
In-Vitro IC 50​ Low Nanomolar (~10-50 nM)*8 nM14 nM
Selectivity (vs FAAH) High>300-fold>10,000-fold
Metabolic Stability Moderate (Ester liability)HighExceptionally High
Primary Utility Preclinical SAR / Tool CompoundIn-Vivo Proof of ConceptPhase 2 Clinical Trials

*Note: Exact IC 50​ values for 4-BNSA fluctuate based on proteome concentration and assay incubation times due to its covalent nature. It serves as a critical optimization scaffold for next-generation reversible inhibitors like LEI-515 [1].

In-Vitro Validation Protocols

As an Application Scientist, I emphasize that standard colorimetric substrate assays are insufficient for validating covalent serine hydrolase inhibitors. They fail to capture proteome-wide off-target effects. Therefore, a self-validating system utilizing Activity-Based Protein Profiling (ABPP) coupled with LC-MS/MS Lipidomics is mandatory [3].

Protocol 3.1: Competitive Activity-Based Protein Profiling (ABPP)

Causality & Rationale: ABPP utilizes a fluorophosphonate (FP) probe that covalently binds to the active site of all functional serine hydrolases. If 4-BNSA successfully engages MAGL, it competitively blocks the FP probe, resulting in the disappearance of the MAGL fluorescent band on a gel. This allows us to simultaneously confirm target engagement and screen for off-target binding (e.g., FAAH, ABHD6) in native tissue architectures [2].

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize murine brain tissue in cold DPBS. Centrifuge at 100,000 × g for 45 minutes. Discard the supernatant and resuspend the membrane pellet (which houses MAGL) in DPBS. Normalize protein concentration to 1.0 mg/mL using a BCA assay.

  • Self-Validating Controls Setup:

    • Vehicle: DMSO (0.1% final).

    • Positive Control: JZL184 (1 µM) - Ensures complete MAGL blockade.

    • Negative Control: URB597 (1 µM) - FAAH-specific inhibitor to map the FAAH band and ensure MAGL specificity.

  • Inhibitor Incubation: Treat 50 µL aliquots of the membrane proteome with 4-BNSA at varying concentrations (1 nM to 10 µM) or controls. Incubate at 37°C for 30 minutes.

  • Probe Labeling: Add 1 µL of FP-rhodamine probe (1 µM final concentration) to all samples. Incubate for 30 minutes at room temperature in the dark.

  • Resolution & Detection: Quench reactions with 4x SDS loading buffer. Boil at 95°C for 5 minutes. Resolve proteins via 10% SDS-PAGE. Visualize in-gel fluorescence using a flatbed fluorescence scanner (e.g., Typhoon, λex​ = 532 nm, λem​ = 580 nm). MAGL will appear at ~33 kDa; FAAH at ~63 kDa.

Protocol 3.2: LC-MS/MS Quantification of 2-AG and Arachidonic Acid

Causality & Rationale: Target engagement does not guarantee cellular efficacy. To prove that 4-BNSA functionally halts lipid metabolism, we must quantify the exact intracellular ratios of 2-AG (substrate) and AA (product). We utilize A549 lung cancer cells, a highly validated model known for robust MAGL expression and measurable baseline lipid turnover [5]. We employ the Bligh-Dyer extraction method because it efficiently partitions both neutral lipids (2-AG) and polar fatty acids (AA) into the organic phase without degrading them.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed A549 cells in 6-well plates until 80% confluent. Treat with vehicle (DMSO) or 4-BNSA (100 nM, 1 µM) for 4 hours in serum-free media.

  • Quenching & Spiking: Wash cells with cold PBS. Immediately quench metabolism by adding 1 mL of cold methanol containing internal standards (100 pmol 2-AG-d5 and 100 pmol AA-d8). Crucial: Rapid quenching prevents artificial ex-vivo hydrolysis of 2-AG.

  • Bligh-Dyer Extraction: Scrape cells into glass vials. Add 0.5 mL chloroform and 0.4 mL MS-grade water. Vortex vigorously for 1 minute. Centrifuge at 3,000 × g for 10 minutes to achieve phase separation.

  • Sample Preparation: Extract the lower organic (chloroform) layer. Evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 50 µL of methanol.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • 2-AG Transition: m/z 379.3 287.2

    • AA Transition: m/z 303.2 259.2

  • Data Interpretation: Efficacy is validated if 4-BNSA treatment yields a statistically significant, dose-dependent increase in the 2-AG/2-AG-d5 ratio and a corresponding decrease in the AA/AA-d8 ratio compared to the vehicle control.

Expert Insights on Experimental Design

When working with β -sulfinyl esters like 4-BNSA, researchers must account for esterase liability . Because the compound contains an acetate group, it can be prematurely cleaved by non-specific carboxylesterases in whole-cell or in-vivo models, artificially lowering its apparent potency compared to isolated enzyme assays [1].

Troubleshooting Tip: If you observe high potency in recombinant MAGL assays but poor efficacy in A549 cell lipidomics, suspect ester hydrolysis. To validate this, run a parallel LC-MS/MS assay analyzing the cell media for the presence of the cleaved 4-bromophenyl [(2-nitrophenyl)sulfinyl]acetic acid metabolite. This metabolic instability is precisely why medicinal chemistry efforts often replace the ester moiety with an α -CF 2​ ketone (as seen in advanced analogs like LEI-515) to achieve sub-nanomolar, metabolically stable inhibition [1].

References

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. ACS Publications.[Link]

  • Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. ACS Publications.[Link]

  • Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders. PubMed (NIH).[Link]

  • The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor. AACR Journals.[Link]

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